6-Carboxy-DCF DA
Description
BenchChem offers high-quality 6-Carboxy-DCF DA suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Carboxy-DCF DA including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3',6'-diacetyloxy-2',7'-dichloro-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H14Cl2O9/c1-10(28)33-21-8-19-15(6-17(21)26)25(14-5-12(23(30)31)3-4-13(14)24(32)36-25)16-7-18(27)22(34-11(2)29)9-20(16)35-19/h3-9H,1-2H3,(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCNONRRKVDBQRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C2C(=C1)OC3=CC(=C(C=C3C24C5=C(C=CC(=C5)C(=O)O)C(=O)O4)Cl)OC(=O)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H14Cl2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201113383 | |
| Record name | 3′,6′-Bis(acetyloxy)-2′,7′-dichloro-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthene]-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201113383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
529.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144489-10-1 | |
| Record name | 3′,6′-Bis(acetyloxy)-2′,7′-dichloro-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthene]-6-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144489-10-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3′,6′-Bis(acetyloxy)-2′,7′-dichloro-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthene]-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201113383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Definitive Guide to 6-Carboxy-DCF DA: Unraveling the Mechanism and Mastering the Measurement of Cellular Reactive Oxygen Species
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of cellular signaling and pathology, the role of reactive oxygen species (ROS) has evolved from that of a mere metabolic byproduct to a critical modulator of physiological and pathophysiological processes.[1] The ability to accurately detect and quantify these transient and highly reactive molecules is paramount for advancing our understanding of numerous human diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[1] Among the arsenal of available tools, 6-Carboxy-2',7'-dichlorodihydrofluorescein diacetate (6-Carboxy-DCF DA) has emerged as a widely utilized fluorescent probe for the direct measurement of the cellular redox state.[1]
This guide provides a comprehensive exploration of the core mechanism of 6-Carboxy-DCF DA, offering not just a protocol but a foundational understanding of the probe's behavior within the complex cellular milieu. By delving into the causality behind experimental choices and embracing a self-validating system of protocols, this document aims to empower researchers to generate robust and reproducible data in their quest to unravel the multifaceted roles of ROS.
The Foundational Chemistry: How 6-Carboxy-DCF DA Illuminates Oxidative Stress
At its core, 6-Carboxy-DCF DA is a chemically modified and cell-permeant derivative of fluorescein.[2][3][4] In its native state, it is non-fluorescent and readily crosses the cell membrane due to the presence of two acetate groups, which increase its lipophilicity.[3] The journey from a silent probe to a vibrant reporter of oxidative stress involves a two-step intracellular activation process.
Step 1: Intracellular Trapping via Esterase Cleavage
Once inside the cell, ubiquitous intracellular esterases cleave the acetate groups from the 6-Carboxy-DCF DA molecule.[3][5][6][7] This enzymatic reaction yields 6-carboxy-2',7'-dichlorodihydrofluorescein (6-Carboxy-DCFH), a polar and membrane-impermeant molecule. The addition of the carboxyl group at the 6-position provides additional negative charges, which significantly enhances its retention within the cell compared to its non-carboxylated counterpart, DCFH-DA.[5][7][8] This improved cellular retention is a key advantage, allowing for longer observation periods and more stable measurements.[8][9]
Step 2: ROS-Mediated Oxidation and Fluorescence Activation
The trapped, non-fluorescent 6-Carboxy-DCFH is the active sensor for ROS. In the presence of various reactive oxygen species, including hydroxyl radicals, peroxyl radicals, and the peroxynitrite anion, 6-Carboxy-DCFH undergoes oxidation.[9][10][11] This oxidation converts the molecule into the highly fluorescent 6-carboxy-2',7'-dichlorofluorescein (6-Carboxy-DCF).[2][3][6][10] The resulting fluorescence is a direct indicator of the level of intracellular ROS.
Figure 1: The two-step mechanism of 6-Carboxy-DCF DA activation within the cell.
Spectral Properties and Detection
The oxidized product, 6-Carboxy-DCF, exhibits distinct spectral characteristics that are crucial for its detection.
| Property | Value | Source |
| Excitation Maximum | ~495-504 nm | [2][3][5] |
| Emission Maximum | ~525-533 nm | [2][3][5] |
| Fluorescence Quantum Yield | 0.79 | [3] |
| Molar Extinction Coefficient (ε) | 83,500 L⋅mol⁻¹⋅cm⁻¹ | [3] |
These spectral properties make 6-Carboxy-DCF compatible with standard fluorescence detection systems, including fluorescence microscopy, flow cytometry, and microplate readers, typically using the FITC/GFP filter set.[3][5][6]
A Validated Protocol for Cellular ROS Detection
The following protocol provides a robust framework for the use of 6-Carboxy-DCF DA in cultured cells. It is essential to empirically determine the optimal conditions for each specific cell type and experimental setup.
Reagent Preparation and Handling
-
Stock Solution: Prepare a 1-10 mM stock solution of 6-Carboxy-DCF DA in high-quality, anhydrous dimethyl sulfoxide (DMSO) or ethanol.[12] Store the stock solution in small aliquots at -20°C, protected from light and moisture, as the probe is susceptible to oxidation.[8]
-
Working Solution: On the day of the experiment, dilute the stock solution to a final working concentration of 1-10 µM in a serum-free medium or phosphate-buffered saline (PBS).[9][12][13] It is critical to prepare the working solution fresh and not to store it, as it can oxidize over time.[3] Avoid using media containing phenol red, as it can contribute to background fluorescence.[14][15]
Step-by-Step Experimental Workflow
Figure 2: A generalized experimental workflow for measuring cellular ROS with 6-Carboxy-DCF DA.
-
Cell Seeding: Seed cells at an appropriate density in the desired format (e.g., 96-well plate for plate reader analysis, glass-bottom dishes for microscopy, or flasks for flow cytometry). Allow cells to adhere and reach the desired confluency.
-
Cell Washing: Gently wash the cells once or twice with a warm, serum-free medium or PBS to remove any residual serum, which may contain esterase activity.[3]
-
Probe Loading: Add the freshly prepared 6-Carboxy-DCF DA working solution to the cells.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C in the dark to allow for probe uptake and deacetylation.[6][12][13] The optimal incubation time can vary between cell types and should be determined empirically.[15]
-
Post-Loading Wash: Gently wash the cells with a serum-free medium or PBS to remove any extracellular probe.
-
Experimental Treatment: Apply the experimental treatments (e.g., ROS inducers as positive controls, antioxidants as negative controls, or test compounds).
-
Fluorescence Measurement: Measure the fluorescence intensity using an appropriate instrument with excitation and emission wavelengths set around 495 nm and 529 nm, respectively.[4] For kinetic studies, measurements can be taken at multiple time points.
Essential Controls for a Self-Validating Assay
To ensure the integrity of the data, the inclusion of appropriate controls is non-negotiable.
-
Unstained Control: Cells that have not been loaded with the probe to determine the background autofluorescence.
-
Positive Control: Cells treated with a known ROS-inducing agent, such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP), to confirm that the probe is responsive to oxidative stress.[11]
-
Negative Control: Cells pre-treated with an antioxidant, such as N-acetylcysteine (NAC), before the addition of the ROS inducer to demonstrate the specificity of the signal.
-
Vehicle Control: Cells treated with the same solvent used to dissolve the test compounds to account for any effects of the vehicle itself.
Navigating the Caveats: Limitations and Troubleshooting
While 6-Carboxy-DCF DA is a powerful tool, it is not without its limitations. A thorough understanding of these potential pitfalls is crucial for accurate data interpretation.
| Issue | Causality | Mitigation Strategy |
| Probe Leakage | Although improved by the carboxyl group, some leakage of the deacetylated probe can still occur, especially during long-term experiments. | Optimize incubation times and perform measurements promptly after treatment. |
| Photo-oxidation | The probe can be oxidized by light, leading to a false-positive signal. | Protect the probe and stained cells from light as much as possible. Use minimal excitation light during microscopy. |
| Lack of Specificity | 6-Carboxy-DCF DA reacts with a broad range of ROS and is not specific to any single species.[11] | Use more specific probes in parallel if the identification of a particular ROS is required. |
| Interference from Cellular Components | The oxidation of DCFH can be influenced by cellular peroxidases and other enzymes, not just direct ROS interaction. | Be cautious when interpreting results and consider the cellular context. |
| Dye Overloading | High intracellular concentrations of the probe can lead to fluorescence quenching.[16] | Titrate the probe concentration to find the optimal working range for your cell type.[16] |
Expanding the Toolkit: Alternative Probes for ROS Detection
For researchers seeking to investigate specific types of ROS or to overcome some of the limitations of DCF-based probes, several alternatives are available.
-
MitoSOX™ Red: A mitochondrial-targeted probe for the specific detection of superoxide.
-
Dihydroethidium (DHE): A probe that is relatively specific for superoxide.[6]
-
CellROX™ Deep Red: A probe that emits in the far-red spectrum, making it suitable for use in cells with GFP expression.[16]
-
Aminophenyl Fluorescein (APF) and Hydroxyphenyl Fluorescein (HPF): These probes offer greater selectivity for specific ROS, such as hydroxyl radical and peroxynitrite, and are more resistant to photo-oxidation compared to DCFH-DA.[11]
Conclusion: A Foundation for Rigorous ROS Research
6-Carboxy-DCF DA remains a valuable and accessible tool for the assessment of global cellular oxidative stress. Its enhanced cellular retention and straightforward detection make it a workhorse in many laboratories. However, its effective use requires more than just following a protocol; it demands a deep understanding of its mechanism of action, its limitations, and the critical importance of rigorous, self-validating experimental design. By embracing the principles outlined in this guide, researchers can confidently wield this probe to generate high-quality, reproducible data, thereby advancing our collective understanding of the intricate role of reactive oxygen species in health and disease.
References
-
JoVE. (2017). Identification of ROS Using Oxidized DCFDA and Flow-Cytometry. Retrieved from [Link]
-
Lukiw, W. J., et al. (2010). Metal-Sulfate Induced Generation of ROS in Human Brain Cells: Detection Using an Isomeric Mixture of 5- and 6-Carboxy-2′,7′-Dichlorofluorescein Diacetate (Carboxy-DCFDA) as a Cell Permeant Tracer. International Journal of Molecular Sciences, 11(2), 615-625. [Link]
-
Dojindo Laboratories. (2022, August 8). ROS Assay Kit -Photo-oxidation Resistant DCFH-DA-. [Video]. YouTube. [Link]
-
JoVE. (2023, July 27). ROS Detection in Adherent Cells via DCFH DA Staining. [Video]. YouTube. [Link]
-
Pustylnikov, S., et al. (2022). Mitochondrial Adaptations Underlying Tetraploidization in Human Cancer, Fungal, and Yeast Models. Biology, 11(1), 108. [Link]
-
BenchSci. (2015, December 3). Evaluation of Reactive Oxygen Species (ROS) Generation in Cells Using DCFDA. Retrieved from [Link]
-
ResearchGate. (2012, October 25). What is the best or suitable protocol to detect the accumulation of reactive oxygen species in cell culture?. Retrieved from [Link]
-
LeBel, C. P., et al. (1992). Measurement of hydroperoxide formation in brain and other tissues by the 2',7'-dichlorofluorescin diacetate assay. Free Radical Biology and Medicine, 12(3), 241-248. [Link]
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- 1. Identification of ROS Using Oxidized DCFDA and Flow-Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 2. 6-Carboxy-H2DCFDA (6-carboxy-2',7'-dichlorodihydrofluorescein), 247044-02-6 | BroadPharm [broadpharm.com]
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- 16. Carboxy-H2DCFDA (general oxidative stress indicator) - FAQs [thermofisher.com]
An In-Depth Technical Guide to 6-Carboxy-2',7'-dichlorodihydrofluorescein diacetate (6-Carboxy-DCF DA) for Cellular Reactive Oxygen Species (ROS) Measurement
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 6-Carboxy-DCF DA, a key fluorescent probe for the quantification of intracellular reactive oxygen species (ROS). We will delve into its mechanism of action, provide validated experimental protocols, and discuss critical technical considerations to ensure data integrity and reproducibility.
Introduction: The Role of 6-Carboxy-DCF DA in Oxidative Stress Research
Reactive oxygen species (ROS) are a group of chemically reactive molecules containing oxygen, including superoxide anions, hydroxyl radicals, and hydrogen peroxide.[1][2] While they play roles in normal physiological cell processes at low concentrations, excessive ROS production overwhelms the cell's antioxidant defenses, leading to a state of oxidative stress.[3] This imbalance is implicated in a host of pathological conditions, from cancer and inflammation to neurodegenerative diseases.[3]
Accurate measurement of intracellular ROS is therefore fundamental to understanding disease mechanisms and evaluating the efficacy of novel therapeutics. 6-Carboxy-2',7'-dichlorodihydrofluorescein diacetate (6-Carboxy-DCF DA), and its related family of DCF probes, are among the most widely used tools for this purpose.[3][4][5] This cell-permeant molecule provides a robust method for detecting and quantifying changes in the overall redox state of living cells.[6][7]
The Underlying Chemistry: Mechanism of Action
The functionality of 6-Carboxy-DCF DA relies on a sequential two-step process involving passive diffusion, enzymatic cleavage, and oxidation. Understanding this cascade is critical for proper experimental design and data interpretation.
-
Cellular Uptake: The diacetate form (6-Carboxy-DCF DA) is an uncharged, lipophilic molecule that readily diffuses across the plasma membrane into the cell's cytoplasm.[1][6]
-
Esterase Cleavage: Once inside the cell, ubiquitous intracellular esterases cleave the two acetate groups.[1][3][6] This hydrolysis reaction unmasks the carboxyl groups, transforming the molecule into the non-fluorescent 6-carboxy-2',7'-dichlorodihydrofluorescein (Carboxy-H2DCF). This new form is polar and now carries additional negative charges, which significantly improves its retention within the cytoplasm compared to non-carboxylated versions like H2DCFDA.[4][6][8]
-
ROS-Mediated Oxidation: In the presence of various ROS and peroxidases, the reduced Carboxy-H2DCF is oxidized.[1][3] This oxidation converts the molecule into the highly fluorescent 6-carboxy-2',7'-dichlorofluorescein (Carboxy-DCF).[4][6]
-
Fluorescence Detection: The resulting Carboxy-DCF emits a bright green fluorescence when excited by light at the appropriate wavelength.[1][3] The intensity of this fluorescence is directly proportional to the amount of ROS present within the cell.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. doc.abcam.com [doc.abcam.com]
- 3. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Identification of ROS using oxidized DCFDA and flow-cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species - PMC [pmc.ncbi.nlm.nih.gov]
fluorescence properties of 6-Carboxy-DCF DA
An In-depth Technical Guide to the Fluorescence Properties and Application of 6-Carboxy-2',7'-Dichlorodihydrofluorescein Diacetate (6-Carboxy-DCF DA)
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of 6-Carboxy-DCF DA, a pivotal tool for the detection of intracellular reactive oxygen species (ROS). Designed for researchers, scientists, and drug development professionals, this document delves into the core principles of the probe's mechanism, its fluorescence properties, and provides detailed, field-proven protocols for its successful application.
Introduction: The Role of 6-Carboxy-DCF DA in ROS Detection
Reactive oxygen species (ROS) are a group of chemically reactive molecules containing oxygen, such as hydrogen peroxide (H₂O₂), superoxide (O₂⁻), and hydroxyl radicals (•OH). While essential for various signaling pathways, their overproduction leads to oxidative stress, a condition implicated in numerous pathologies including cancer, neurodegenerative diseases, and cardiovascular disorders. Consequently, the accurate measurement of intracellular ROS is fundamental to understanding cellular health and disease.
6-Carboxy-2',7'-dichlorodihydrofluorescein diacetate (6-Carboxy-DCF DA) is a chemically-modified fluorescein derivative widely used for detecting and quantifying intracellular ROS. Its popularity stems from its cell-permeability and its ability to become highly fluorescent upon oxidation, providing a robust signal for analysis by fluorescence microscopy, flow cytometry, and plate-based assays.
The Two-Stage Mechanism of Action
The functionality of 6-Carboxy-DCF DA as an ROS probe is contingent upon a two-step intracellular activation process. Understanding this mechanism is critical for proper experimental design and data interpretation.
Step 1: Deacetylation by Intracellular Esterases The "DA" moiety (diacetate) renders the molecule lipophilic and cell-permeable. Once inside the cell, ubiquitous intracellular esterases cleave the acetate groups. This hydrolysis reaction transforms the non-fluorescent 6-Carboxy-DCF DA into 6-carboxy-2',7'-dichlorodihydrofluorescein (DCFH). The resulting carboxyl groups make the molecule polar and effectively trap it within the cell, a key feature for minimizing probe leakage during experiments.
Step 2: Oxidation by Reactive Oxygen Species The trapped, non-fluorescent DCFH is then susceptible to oxidation by various ROS, primarily hydrogen peroxide (H₂O₂) in the presence of peroxidases, hydroxyl radicals (•OH), and peroxynitrite (ONOO⁻). This oxidation converts DCFH into the highly fluorescent 6-carboxy-2',7'-dichlorofluorescein (6-Carboxy-DCF), which emits a bright green fluorescence upon excitation. The intensity of this fluorescence is directly proportional to the level of ROS within the cell.
Caption: Mechanism of 6-Carboxy-DCF DA activation.
Spectroscopic and Physicochemical Properties
The utility of any fluorescent probe is defined by its quantitative photophysical characteristics. The key properties of 6-Carboxy-DCF DA and its fluorescent product, 6-Carboxy-DCF, are summarized below.
| Property | Value | Notes |
| Molecular Formula | C₂₅H₁₆Cl₂O₇ | For 6-Carboxy-DCF DA |
| Molecular Weight | 507.3 g/mol | For 6-Carboxy-DCF DA |
| Excitation Maximum (Ex) | ~495 nm | For the oxidized product, 6-Carboxy-DCF |
| Emission Maximum (Em) | ~525 nm | For the oxidized product, 6-Carboxy-DCF |
| Molar Extinction Coefficient | ~90,000 M⁻¹cm⁻¹ | At 495 nm for 6-Carboxy-DCF |
| Form | White to off-white solid | |
| Solubility | DMSO | Prepare concentrated stock solutions in anhydrous DMSO. |
Note: The exact excitation and emission maxima can vary slightly depending on the solvent, pH, and instrument settings. It is always recommended to perform a spectral scan on your specific instrument.
Detailed Experimental Protocol for Cell-Based ROS Assays
This protocol provides a robust workflow for measuring intracellular ROS in adherent mammalian cells.
Reagent Preparation
-
Probe Stock Solution (10 mM):
-
Allow the vial of 6-Carboxy-DCF DA powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of 6-Carboxy-DCF DA in high-quality, anhydrous DMSO. For example, dissolve 1 mg of the probe (MW ~507.3) in 197 µL of DMSO.
-
Aliquot the stock solution into small, single-use volumes (e.g., 10-20 µL) and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
-
-
Loading Buffer:
-
Use a simple, serum-free buffer such as Hank's Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS).
-
Causality: Serum contains esterase activity that can hydrolyze the probe extracellularly. Furthermore, phenol red, present in many culture media, is a pH indicator with its own fluorescent properties that can interfere with the assay. Using a simple, colorless, serum-free buffer minimizes this background noise.
-
-
Controls:
-
Positive Control: Prepare a working solution of a known ROS inducer. A common choice is Tert-butyl hydroperoxide (TBHP) at a final concentration of 50-200 µM or H₂O₂ at 100-500 µM.
-
Negative Control: Prepare a working solution of an antioxidant. N-acetylcysteine (NAC) at a final concentration of 1-5 mM is a standard choice. Pre-incubating cells with NAC before adding the ROS inducer should quench the signal.
-
Experimental Workflow
Caption: General workflow for intracellular ROS detection.
Step-by-Step Methodology
-
Cell Seeding: Seed cells in the desired format (e.g., 96-well black, clear-bottom plate for plate reader assays; glass-bottom dishes for microscopy) and allow them to adhere overnight under normal culture conditions.
-
Reagent Equilibration: On the day of the experiment, warm the Loading Buffer and other required solutions to 37°C. Thaw an aliquot of the 10 mM 6-Carboxy-DCF DA stock solution.
-
Probe Loading:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with warm Loading Buffer.
-
Prepare the final working solution of 6-Carboxy-DCF DA by diluting the 10 mM stock into the warm Loading Buffer. A final concentration range of 5-25 µM is typical. The optimal concentration must be determined empirically for each cell type.
-
Add the probe-containing Loading Buffer to the cells.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Wash:
-
Aspirate the loading solution.
-
Wash the cells twice with warm Loading Buffer to remove any extracellular probe that was not taken up or was hydrolyzed externally.
-
-
Treatment and Incubation:
-
Add your test compounds, positive control (e.g., TBHP), and negative control treatments (prepared in Loading Buffer) to the respective wells.
-
Incubate for the desired treatment period (e.g., 30 minutes to 4 hours), protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a fluorescence plate reader, flow cytometer, or fluorescence microscope.
-
Use filter sets appropriate for fluorescein or GFP (Ex/Em ≈ 495/525 nm).
-
Critical Considerations and Self-Validating Protocols
To ensure the trustworthiness of your results, it is imperative to acknowledge the limitations of the probe and incorporate appropriate controls.
-
Probe Specificity: While widely used as an H₂O₂ sensor, DCFH can be oxidized by other ROS and reactive nitrogen species (RNS), such as peroxynitrite. It is more accurate to describe the probe as an indicator of general oxidative stress rather than attributing the signal to a single species without further validation.
-
Photostability: The oxidized product, 6-Carboxy-DCF, is susceptible to photobleaching. More importantly, the probe itself can be photo-oxidized by high-intensity light, leading to artifactual fluorescence. All incubation steps should be performed in the dark, and light exposure during imaging should be minimized.
-
Enzymatic vs. Non-Enzymatic Oxidation: The oxidation of DCFH can be influenced by intracellular components like peroxidases and cytochromes. The observed signal is a composite of multiple cellular activities, not just a simple chemical reaction with ROS.
-
Essential Controls: A self-validating protocol must include:
-
Unloaded Cells: To measure the baseline autofluorescence of the cells under treatment conditions.
-
Loaded, Untreated Cells: To establish the basal level of ROS in the cell model.
-
Positive Control: To confirm that the probe and cellular machinery are responsive to a known oxidative stressor.
-
Negative Control (Antioxidant): To validate that the signal observed from the positive control or test compound is indeed due to ROS and can be scavenged.
-
Conclusion
6-Carboxy-DCF DA remains a valuable and accessible tool for the assessment of intracellular oxidative stress. By understanding its two-stage activation mechanism, respecting its spectroscopic properties, and implementing rigorously controlled experimental protocols, researchers can generate reliable and insightful data. The key to success lies not in simply following steps, but in comprehending the causality behind each manipulation, from the choice of buffer to the inclusion of essential controls, thereby ensuring the scientific integrity of the findings.
References
-
Hempel, S. L., Buettner, G. R., O'Malley, Y. Q., Wessels, D. A., & Flaherty, D. M. (1999). Dihydrofluorescein diacetate is superior for detecting intracellular hydrogen peroxide: comparison to 2',7'-dichlorodihydrofluorescein diacetate, 5(and 6)-carboxy-2',7'-dichlorodihydrofluorescein diacetate, and dihydrorhodamine 123. Free Radical Biology and Medicine. [Link]
-
Eruslanov, E., & Kusmartsev, S. (2010). Identification of ROS using oxidized DCFDA and flow-cytometry. In Myeloid-derived suppressor cells (pp. 57-72). Humana Press. Book Chapter. [Link]
The Intricacies of Intracellular ROS Detection: A Technical Guide to the Spectral Characteristics of Oxidized 6-Carboxy-DCF DA
For researchers, scientists, and drug development professionals venturing into the complex world of cellular oxidative stress, the selection of an appropriate detection methodology is paramount. This guide provides an in-depth exploration of 6-Carboxy-2',7'-dichlorodihydrofluorescein diacetate (6-Carboxy-DCF DA), a widely utilized fluorescent probe for the detection of reactive oxygen species (ROS). We will delve into its core spectral characteristics, the underlying chemical principles, and a robust, field-proven protocol designed for scientific integrity and reproducibility.
Foundational Principles: From a Non-Fluorescent Precursor to a Vibrant Reporter
6-Carboxy-DCF DA is a chemically modified, cell-permeant derivative of fluorescein. In its initial state, it is non-fluorescent. The utility of this molecule as an intracellular ROS indicator hinges on a two-step activation process.[1][2]
Firstly, the diacetate (DA) groups render the molecule lipophilic, allowing it to passively diffuse across the cell membrane. Once inside the cell, intracellular esterases cleave the acetate groups, transforming the molecule into 6-Carboxy-2',7'-dichlorodihydrofluorescein (6-Carboxy-DCFH). This deacetylation process introduces negative charges, which significantly improves the molecule's retention within the cytosol.[1][2]
Secondly, the now-trapped 6-Carboxy-DCFH can be oxidized by a variety of reactive oxygen and nitrogen species (ROS/RNS). This oxidation event converts the non-fluorescent molecule into the highly fluorescent 6-carboxy-2',7'-dichlorofluorescein (6-carboxy-DCF).[2][3] The intensity of the green fluorescence emitted is directly proportional to the level of specific ROS within the cell.[4]
It is crucial to understand that 6-Carboxy-DCFH does not directly react with hydrogen peroxide (H₂O₂). Instead, its oxidation is mediated by stronger oxidizing species such as hydroxyl radicals (•OH), peroxynitrite (ONOO⁻), and hypochlorous acid (HOCl).[2] This makes it a general, albeit not entirely specific, indicator of cellular oxidative stress.
Spectral Profile of Oxidized 6-Carboxy-DCF
The heart of any fluorescent assay lies in the spectral properties of the fluorophore. For the oxidized form, 6-carboxy-DCF, these characteristics are well-defined and are critical for accurate measurement and experimental design.
| Parameter | Value | Source |
| Excitation Maximum (λex) | ~504 nm | [2][5] |
| Emission Maximum (λem) | ~525 nm | [2][5] |
| Molar Extinction Coefficient (ε) | 83,500 L·mol⁻¹·cm⁻¹ | [5] |
| Fluorescence Quantum Yield (Φ) | 0.79 | [5] |
The excitation and emission spectra of 6-carboxy-DCF are situated in the green region of the visible spectrum, making it compatible with standard fluorescence microscopy and flow cytometry setups, typically using a 488 nm laser line for excitation.
A Self-Validating Experimental Workflow for Robust ROS Detection
The following protocol is designed to be a self-validating system, incorporating essential controls to ensure the trustworthiness of the generated data.
Reagent Preparation and Handling
-
6-Carboxy-DCF DA Stock Solution: Prepare a 10 mM stock solution by dissolving the lyophilized powder in high-quality, anhydrous dimethyl sulfoxide (DMSO). Aliquot into small, single-use volumes and store at -20°C, protected from light and moisture. It is imperative to use a freshly prepared working solution for each experiment, as the probe can auto-oxidize over time, leading to high background fluorescence.[3]
-
Working Solution: On the day of the experiment, dilute the 10 mM stock solution in pre-warmed, serum-free cell culture medium to a final working concentration, typically between 5 and 25 µM.[6] The optimal concentration should be determined empirically for each cell type to maximize signal-to-noise ratio while minimizing cellular toxicity.
Cellular Staining and ROS Induction
The following workflow is designed to ensure accurate and reproducible results.
Figure 1. A streamlined workflow for intracellular ROS detection using 6-Carboxy-DCF DA.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a suitable format (e.g., 96-well black, clear-bottom plates for plate reader assays) and allow them to adhere and reach the desired confluency.[7]
-
Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS) to remove any residual serum, which can contain esterases that hydrolyze the probe extracellularly.[8][9]
-
Probe Loading: Incubate the cells with the 6-Carboxy-DCF DA working solution for 30-60 minutes at 37°C in the dark.[9]
-
Post-Loading Wash: Remove the loading solution and wash the cells twice with pre-warmed, serum-free medium to remove any excess probe that has not been taken up by the cells.[9]
-
Experimental Treatment: Add your experimental compounds (e.g., potential ROS inducers or inhibitors) to the cells.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at appropriate time intervals using a fluorescence plate reader, microscope, or flow cytometer with excitation and emission wavelengths of approximately 504 nm and 525 nm, respectively.
Essential Controls for Data Integrity
To ensure the validity of your results, the inclusion of proper controls is non-negotiable.
-
Negative Control: Cells treated with the vehicle (e.g., DMSO) used to dissolve your experimental compounds. This provides a baseline level of ROS.
-
Positive Control: Cells treated with a known ROS inducer, such as tert-butyl hydroperoxide (TBHP) or pyocyanin.[6][8] This confirms that the probe is working as expected in your cell system.
-
Cell-Free Control: A well containing the 6-Carboxy-DCF DA working solution and your experimental compound, but no cells. This is critical to identify any direct chemical interaction between your compound and the probe that could lead to false-positive results.[1]
Navigating the Pitfalls: Potential Artifacts and Limitations
While 6-Carboxy-DCF DA is a powerful tool, it is not without its limitations. A thorough understanding of these potential pitfalls is essential for accurate data interpretation.
-
Lack of Specificity: As mentioned, 6-Carboxy-DCFH is oxidized by a range of ROS and RNS, making it a general indicator of oxidative stress.[2][4] It is not specific for any single reactive species.
-
Photo-oxidation: The probe can be susceptible to photo-oxidation, leading to an artificial increase in fluorescence. It is crucial to minimize exposure to light during the experiment.
-
Autoxidation: The deacetylated probe can undergo autoxidation, contributing to background fluorescence. This can be minimized by using freshly prepared reagents.[3]
-
Cellular Efflux: Although the carboxyl groups improve retention, some cell types may still actively transport the probe out of the cell.
-
Interference from Cellular Components: Heme proteins and peroxidases within the cell can also contribute to the oxidation of 6-Carboxy-DCFH.[2]
-
Compound-Specific Artifacts: Certain experimental compounds can directly interact with the probe, leading to fluorescence changes that are independent of cellular ROS production.[1]
Concluding Remarks: A Tool for Insightful Research
6-Carboxy-DCF DA remains a valuable and accessible tool for the assessment of intracellular oxidative stress. Its utility is maximized when researchers approach its application with a comprehensive understanding of its chemical and spectral properties, a meticulously designed and controlled experimental protocol, and a critical awareness of its limitations. By adhering to the principles and methodologies outlined in this guide, scientists and drug development professionals can confidently generate robust and reproducible data, paving the way for significant advancements in their respective fields.
References
-
Eruslanov, E., & Kusmartsev, S. (2010). Identification of ROS Using Oxidized DCFDA and Flow-Cytometry. In Advanced Protocols in Oxidative Stress II (pp. 57-72). Humana Press. Available at: [Link]
- Gomes, A., Fernandes, E., & Lima, J. L. (2005). Fluorescence probes used for detection of reactive oxygen species. Journal of biochemical and biophysical methods, 65(2-3), 45–80.
-
Kalyanaraman, B., Darley-Usmar, V., Davies, K. J., Dennery, P. A., Forman, H. J., Grisham, M. B., Mann, G. E., Moore, K., Roberts, L. J., 2nd, & Ischiropoulos, H. (2012). Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations. Free radical biology & medicine, 52(1), 1–6. Available at: [Link]
- LeBel, C. P., Ischiropoulos, H., & Bondy, S. C. (1992). Evaluation of the probe 2',7'-dichlorofluorescin as an indicator of reactive oxygen species formation and oxidative stress. Chemical research in toxicology, 5(2), 227–231.
-
Lukiw, W. J., & Pogue, A. I. (2012). Metal-sulfate induced generation of ROS in human brain cells: detection using an isomeric mixture of 5- and 6-carboxy-2',7'-dichlorofluorescein diacetate (carboxy-DCFDA) as a cell permeant tracer. International journal of molecular sciences, 13(8), 9615–9626. Available at: [Link]
-
Riaz, A., & Lukiw, W. J. (2015). Metal-Sulfate Induced Generation of ROS in Human Brain Cells: Detection Using an Isomeric Mixture of 5- and 6-Carboxy-2′,7′-Dichlorofluorescein Diacetate (Carboxy-DCFDA) as a Cell Permeant Tracer. ResearchGate. Available at: [Link]
- Wrona, M., & Wardman, P. (2006). The reactivity of 2',7'-dichlorodihydrofluorescein with reactive oxygen and nitrogen species: a laser flash photolysis and pulse radiolysis study. Free radical biology & medicine, 40(11), 2056–2065.
-
Xue, X. (2023, July 27). ROS Detection in Adherent Cells via DCFH DA Staining [Video]. YouTube. Available at: [Link]
-
Arigo Biolaboratories. (n.d.). Intracellular ROS Assay Kit (Fluorometric) ARG81192. Retrieved from [Link]
-
Bioquochem. (n.d.). DCFH-DA PROBE | INTRACELLULAR ROS ASSAY. Retrieved from [Link]
Sources
- 1. Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Experimental Conditions That Influence the Utility of 2′7′-Dichlorodihydrofluorescein Diacetate (DCFH2-DA) as a Fluorogenic Biosensor for Mitochondrial Redox Status - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lumiprobe.com [lumiprobe.com]
- 6. bioquochem.com [bioquochem.com]
- 7. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 9. arigobio.com [arigobio.com]
Methodological & Application
Application Notes: Intracellular ROS Detection with 6-Carboxy-DCF DA
A Senior Application Scientist's Guide to Loading Buffers, Incubation Times, and Best Practices
Foundational Principles: Measuring Reactive Oxygen Species (ROS)
Reactive Oxygen Species (ROS) are a group of chemically reactive molecules containing oxygen, such as superoxide anions, hydroxyl radicals, and hydrogen peroxide. Once viewed merely as toxic byproducts of aerobic metabolism, ROS are now understood to be critical players in a host of physiological cell signaling pathways. However, an imbalance leading to excessive ROS accumulation—a state known as oxidative stress—is a key contributor to numerous pathological conditions, including cancer, inflammation, and neurodegenerative diseases.
Accurately quantifying intracellular ROS is therefore fundamental to understanding both normal physiology and disease pathogenesis. 6-Carboxy-2',7'-Dichlorodihydrofluorescein Diacetate (6-Carboxy-DCF DA) is a robust and reliable cell-permeant probe designed for the detection of general oxidative stress within living cells.
The Underlying Mechanism: From Non-Fluorescent to Highly Fluorescent
The functionality of 6-Carboxy-DCF DA is a multi-step intracellular process. Understanding this mechanism is crucial for designing a valid experiment and correctly interpreting the results.
-
Passive Diffusion : The probe, in its diacetate form (6-Carboxy-DCF DA), is electrically neutral and lipophilic. This allows it to freely diffuse across the plasma membrane into the cell's cytoplasm.[1]
-
Intracellular Trapping via Deacetylation : Once inside the cell, ubiquitous intracellular esterases cleave the two acetate groups.[2] This enzymatic reaction converts the molecule into 6-Carboxy-2',7'-Dichlorodihydrofluorescein (6-Carboxy-DCFH), a polar molecule that is now trapped within the cell due to its acquired charge.[1][3]
-
The Advantage of the Carboxyl Group : The key innovation of 6-Carboxy-DCF DA over its predecessor (H2DCFDA) is the addition of a carboxyl group. This group provides additional negative charges to the deacetylated molecule, significantly improving its retention within the cell and reducing leakage that can confound results.[1][3]
-
ROS-Mediated Oxidation : The trapped 6-Carboxy-DCFH is non-fluorescent. In the presence of various ROS, it is rapidly oxidized to 6-Carboxy-2',7'-Dichlorofluorescein (6-Carboxy-DCF).[4]
-
Fluorescence Detection : 6-Carboxy-DCF is a highly fluorescent compound that emits a bright green signal upon excitation.[1] This increase in fluorescence intensity is directly proportional to the level of ROS within the cell and can be measured using fluorescence microscopy, a microplate reader, or flow cytometry.[4][5]
Experimental Design: The Causality Behind Key Choices
A successful ROS assay is a self-validating system. Each parameter must be chosen deliberately to ensure the final signal is a true representation of intracellular oxidative stress.
Reagent Preparation and Storage
-
Stock Solution : The probe is susceptible to oxidation and hydrolysis.[3] It should be dissolved in high-quality, anhydrous dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM).[3] Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and moisture contamination.
-
Storage : Store the DMSO stock solution at -20°C, protected from light and moisture. A desiccator is recommended.[1]
-
Working Solution : The working loading buffer must be prepared fresh immediately before each experiment.[1][3] Gradual oxidation of the probe in aqueous buffer can lead to high background fluorescence.[1]
Loading Buffer Composition
The choice of buffer for diluting the DMSO stock to its final working concentration is critical.
-
Recommended Buffers : Use a simple physiological buffer such as Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS).[3]
-
Avoid Serum : Do not perform the loading incubation in the presence of serum.[1][6] Serum contains esterase activity that can cleave the probe extracellularly, preventing it from entering the cells and increasing background noise.[1]
-
Avoid Phenol Red : If possible, use phenol red-free medium for the final treatment and measurement steps, as it can interfere with fluorescence readings.[7]
Optimizing Probe Concentration and Incubation Time
The optimal loading concentration and incubation time are highly dependent on the specific cell type and experimental conditions. It is imperative to empirically determine these parameters.
| Parameter | Recommended Starting Range | Rationale & Causality |
| Working Concentration | 1–10 µM | Too Low: Insufficient signal to overcome cellular autofluorescence. Too High: Can lead to cellular toxicity, artifacts from incomplete hydrolysis, and auto-oxidation, resulting in false positives.[8][9] |
| Incubation Time | 30–60 minutes | Too Short: Incomplete deacetylation by esterases, meaning the probe is not effectively trapped and will leak out of the cells.[9] Too Long: Increased risk of spontaneous probe oxidation (high background) and potential for dye compartmentalization or efflux by cellular pumps.[3][8] |
Step-by-Step Experimental Protocols
These protocols provide a validated starting point. Always optimize for your specific cell line and instrumentation.
Protocol 1: ROS Detection in Adherent Cells (Microplate or Microscopy)
This workflow is suitable for analysis with a fluorescence microplate reader or a fluorescence microscope.
-
Cell Seeding : Seed adherent cells in a 96-well black, clear-bottom plate (for plate reader) or on coverslips in a multi-well plate (for microscopy).[7] Culture until they reach the desired confluency (typically 70-80%).
-
Prepare Loading Buffer : Immediately before use, dilute the 6-Carboxy-DCF DA stock solution in pre-warmed (37°C), serum-free medium or HBSS to the desired final concentration (e.g., start with 5 µM).[7]
-
Cell Washing : Gently aspirate the culture medium from the wells. Wash the cells once with warm, serum-free medium or HBSS to remove any residual serum.
-
Loading : Add the prepared loading buffer to each well.
-
Incubation : Incubate the plate at 37°C for 30-45 minutes, protected from light.[5] This allows for probe uptake and deacetylation.
-
Wash : Aspirate the loading buffer and wash the cells twice with warm, serum-free medium or HBSS to remove any extracellular probe.
-
Treatment : Add your experimental compounds (e.g., ROS inducers or inhibitors) diluted in the appropriate medium (phenol red-free is recommended). Include necessary controls:
-
Negative Control : Vehicle-treated cells.
-
Positive Control : Cells treated with a known ROS inducer (e.g., 100 µM tert-butyl hydroperoxide (TBHP) or H₂O₂).[3]
-
Unstained Control : Cells not loaded with the probe to measure autofluorescence.
-
-
Measurement : Measure fluorescence immediately. For kinetic studies, take readings at regular intervals. For endpoint assays, measure after a predetermined treatment time (e.g., 1-4 hours).[6] Use excitation and emission wavelengths appropriate for 6-Carboxy-DCF.
| Instrument | Excitation (Ex) Wavelength | Emission (Em) Wavelength |
| Microplate Reader / Microscope | ~485-495 nm | ~520-535 nm |
| Flow Cytometer | 488 nm Laser | ~530/30 nm filter (e.g., FITC channel) |
| (Spectral data sourced from[5],[3],[1]) |
digraph "Adherent Cell Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Figure 2: Workflow for ROS Detection in Adherent Cells", width=7.5, ratio=auto]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#4285F4"];// Nodes A[label="1. Seed Adherent Cells\nin Plate"]; B[label="2. Wash Cells\n(Remove Serum)"]; C [label="3. Load with 6-Carboxy-DCF DA\n(30-45 min, 37°C)"]; D [label="4. Wash Cells (x2)\n(Remove Extracellular Probe)"]; E [label="5. Add Experimental Treatments\n& Controls"]; F [label="6. Measure Fluorescence\n(Plate Reader / Microscope)"];
// Sequence A -> B -> C -> D -> E -> F; }
Protocol 2: ROS Detection in Suspension Cells (Flow Cytometry)
-
Cell Preparation : Harvest suspension cells and count them. Adjust the cell density to approximately 1 x 10⁶ cells/mL in a suitable serum-free medium or buffer.[8]
-
Prepare Loading Buffer : Freshly dilute the 6-Carboxy-DCF DA stock solution in the same serum-free medium to the desired final concentration (start with 5 µM).
-
Loading & Incubation : Add the loading buffer to the cell suspension. Incubate for 30 minutes at 37°C, protected from light, with occasional gentle mixing.[8]
-
Wash (Optional but Recommended) : Centrifuge the cells (e.g., 300 x g for 5 minutes), discard the supernatant, and resuspend in fresh, warm buffer. This wash step reduces background from extracellular probe. Repeat once.
-
Treatment : Resuspend the loaded cells in medium containing your experimental treatments and controls.
-
Incubation : Incubate for the desired treatment period.
-
Analysis : Analyze the cells promptly on a flow cytometer using a 488 nm excitation laser and a standard green fluorescence emission filter (e.g., FITC or GFP channel).[8]
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | 1. Aged or oxidized working solution.[1]2. Probe concentration too high.[8]3. Incomplete removal of extracellular probe.4. Loading in the presence of serum.[1][6] | 1. Always prepare the working solution fresh.2. Perform a concentration titration to find the optimal, lowest effective concentration.3. Ensure washing steps are performed thoroughly but gently.4. Always load cells in serum-free buffer (e.g., HBSS). |
| No/Low Signal with Positive Control | 1. Probe concentration too low.[8]2. Insufficient incubation time for de-esterification.3. Inactive probe (improper storage). | 1. Increase the probe concentration in a stepwise manner.2. Increase the loading incubation time (e.g., to 60 minutes).3. Use a fresh aliquot of the probe; ensure stock is stored at -20°C and desiccated. |
| High Well-to-Well Variability | 1. Inconsistent cell seeding density.[7]2. Edge effects in the microplate.[7]3. Photobleaching from excessive light exposure. | 1. Ensure a single-cell suspension before plating; allow plates to sit at room temperature for 20-30 min before incubation to ensure even settling.[7]2. Avoid using the outermost wells of the plate or fill them with sterile buffer/media to maintain humidity.3. Keep plates protected from light at all stages; minimize exposure during microscopy. |
References
-
A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization. (2021). Bio-protocol. Available at: [Link]
-
ROS Detection in Adherent Cells via DCFH DA Staining. (2023). YouTube. Available at: [Link]
-
What is the best or suitable protocol to detect the accumulation of reactive oxygen species in cell culture? (2012). ResearchGate. Available at: [Link]
-
Anyone who has an experience working with Carboxy-H2DCFDA in microplate reader? (2019). ResearchGate. Available at: [Link]
-
Experimental Conditions That Influence the Utility of 2′7′-Dichlorodihydrofluorescein Diacetate (DCFH2-DA) as a Fluorogenic Biosensor for Mitochondrial Redox Status. (2020). Antioxidants. Available at: [Link]
-
Evaluation of Reactive Oxygen Species (ROS) Generation in Cells Using DCFDA. (2015). BenchSci. Available at: [Link]
Sources
- 1. lumiprobe.com [lumiprobe.com]
- 2. Experimental Conditions That Influence the Utility of 2′7′-Dichlorodihydrofluorescein Diacetate (DCFH2-DA) as a Fluorogenic Biosensor for Mitochondrial Redox Status - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. m.youtube.com [m.youtube.com]
- 5. doc.abcam.com [doc.abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Detection of Reactive Oxygen Species in Adherent Cells using 6-Carboxy-DCF DA
A Guide for Robust and Reliable Intracellular ROS Measurement
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical application of 6-Carboxy-2',7'-dichlorodihydrofluorescein diacetate (6-Carboxy-DCF DA) for the detection of intracellular Reactive Oxygen Species (ROS) in adherent cell cultures. This guide moves beyond a simple recitation of steps to explain the underlying scientific principles, ensuring a robust and reproducible experimental design.
Introduction: The Double-Edged Sword of Reactive Oxygen Species
Reactive Oxygen Species (ROS) are a group of highly reactive, oxygen-containing molecules, including superoxide anions, hydroxyl radicals, and hydrogen peroxide, that are natural byproducts of cellular metabolism.[1][2] At physiological levels, ROS act as critical signaling molecules in various cellular processes. However, an imbalance between ROS production and the cell's antioxidant defense mechanisms leads to oxidative stress, a condition implicated in a wide range of pathologies such as cancer, neurodegenerative diseases, and inflammation.[3][4] Consequently, the accurate measurement of intracellular ROS is crucial for understanding disease mechanisms and for the development of novel therapeutics.
6-Carboxy-DCF DA is a widely utilized fluorescent probe for assessing total intracellular ROS levels.[2][4] Its popularity stems from its relative ease of use, high sensitivity, and cost-effectiveness.[2][3] This guide will provide a detailed protocol for its application in adherent cells, alongside critical insights for data interpretation and troubleshooting.
The Chemistry of Detection: Mechanism of 6-Carboxy-DCF DA Action
The functionality of 6-Carboxy-DCF DA as a ROS indicator relies on a two-step intracellular conversion process.[3][5]
-
Cellular Uptake and Deacetylation: The probe, in its diacetate form, is cell-permeable and readily diffuses across the cell membrane.[6][7] Once inside the cell, intracellular esterases cleave the acetate groups, transforming the molecule into the non-fluorescent and less membrane-permeable 6-Carboxy-2',7'-dichlorodihydrofluorescein (DCFH).[8][9] The carboxyl group on this version of the probe further aids in its retention within the cell.[10]
-
Oxidation to a Fluorescent Product: In the presence of various ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[5][7] This fluorescent product can be detected using standard fluorescence instrumentation.[7]
The following diagram illustrates the activation and detection pathway of 6-Carboxy-DCF DA.
Caption: Mechanism of 6-Carboxy-DCF DA for ROS detection.
Experimental Design: Key Considerations for a Self-Validating Assay
A well-designed experiment is critical for obtaining meaningful and reproducible data. The following elements should be incorporated into your experimental plan.
Controls are Non-Negotiable
-
Negative Control (Untreated Cells): This group is essential for establishing the basal level of ROS in your specific cell line under normal culture conditions.[11]
-
Positive Control (Induced Oxidative Stress): Treatment with a known ROS-inducing agent is crucial to validate that the probe and detection system are functioning correctly.[11][12] Common positive controls include tert-butyl hydroperoxide (TBHP) or menadione.[5][11] Exposure to room temperature for a short period can also induce stress and increase ROS production.[13]
-
Vehicle Control: If your experimental treatment involves a solvent (e.g., DMSO), a vehicle control group is necessary to account for any effects of the solvent on ROS production.
-
Cell-Free Control: To rule out artifacts from the direct interaction of your test compound with the DCF probe, it is advisable to perform a cell-free assay where the compound and probe are incubated together in the absence of cells.[14]
Optimizing Staining Conditions
The optimal concentration of 6-Carboxy-DCF DA and the incubation time can vary between cell lines.[9] It is highly recommended to perform a titration experiment to determine the ideal conditions for your specific cells.
| Parameter | Recommended Starting Range | Rationale |
| 6-Carboxy-DCF DA Concentration | 1 - 25 µM[7][10] | A concentration that is too low may result in a weak signal, while an excessively high concentration can lead to cellular toxicity and artifacts. |
| Incubation Time | 30 - 60 minutes[1][10] | Sufficient time is required for cellular uptake and deacetylation of the probe. Prolonged incubation may lead to spontaneous oxidation of the probe. |
| Incubation Temperature | 37°C | This maintains optimal cellular function and enzymatic activity required for probe activation. |
Detailed Protocol for ROS Detection in Adherent Cells
This protocol is a general guideline and may require optimization for your specific cell line and experimental conditions.
Materials and Reagents
-
Adherent cells of interest
-
Appropriate cell culture medium (phenol red-free medium is recommended for fluorescence assays to reduce background)[3]
-
Phosphate-Buffered Saline (PBS), sterile
-
6-Carboxy-DCF DA powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
ROS-inducing agent (e.g., TBHP) for positive control
-
Black, clear-bottom 96-well plates suitable for fluorescence measurement
-
Fluorescence microplate reader or fluorescence microscope
Reagent Preparation
-
6-Carboxy-DCF DA Stock Solution (e.g., 10 mM): Dissolve the 6-Carboxy-DCF DA powder in anhydrous DMSO. For example, dissolve 4.85 mg of DCFH-DA in 1 mL of DMSO to make a 10 mM stock solution.[1] Aliquot and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
-
6-Carboxy-DCF DA Working Solution (e.g., 10 µM): On the day of the experiment, dilute the stock solution in pre-warmed, serum-free cell culture medium or PBS to the desired final concentration.[1] It is critical to prepare this solution fresh immediately before use. [9][10]
Experimental Workflow
The following workflow diagram outlines the key steps of the assay.
Caption: Step-by-step workflow for ROS detection.
Step-by-Step Protocol
-
Cell Seeding: Seed adherent cells in a black, clear-bottom 96-well plate at a density that will result in a sub-confluent monolayer on the day of the experiment (e.g., 2 x 10^5 cells/well for a 24-well plate, adjust for a 96-well plate).[1][9] Culture the cells overnight to allow for adherence.[1]
-
Cell Treatment: Remove the culture medium and treat the cells with your experimental compounds, positive control (e.g., 100 µM TBHP), and vehicle control for the desired period.
-
Probe Loading:
-
Washing:
-
Fluorescence Measurement:
-
Add 100 µL of PBS or phenol red-free medium to each well.[1]
-
Immediately measure the fluorescence intensity using either a fluorescence microplate reader or a fluorescence microscope.
-
| Detection Method | Excitation Wavelength | Emission Wavelength |
| Fluorescence Microplate Reader | ~485 nm[3][5] | ~530 nm[3][5] |
| Fluorescence Microscope | FITC/GFP filter set[9] | FITC/GFP filter set[9] |
Data Analysis and Interpretation
The raw fluorescence intensity values should be normalized to account for variations in cell number between wells.
Normalization of Fluorescence Data
After measuring the DCF fluorescence, the cell number per well can be determined using a variety of methods, such as a DNA quantification assay (e.g., Hoechst stain) or a protein quantification assay (e.g., sulforhodamine B (SRB) assay).[8][15] Normalizing the fluorescence signal to the cell number provides a more accurate representation of the ROS levels per cell.[8]
Calculation:
Normalized ROS Level = (Fluorescence Intensity of Sample) / (Cell Number or Protein Content of Sample)
The results are typically expressed as a fold change or percentage relative to the untreated negative control.[8]
Interpreting the Results
An increase in the normalized fluorescence intensity in treated cells compared to the negative control indicates an increase in intracellular ROS levels. Conversely, a decrease in fluorescence in cells pre-treated with an antioxidant before the experimental treatment would suggest a reduction in ROS.
Troubleshooting and Scientific Integrity
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | - Incomplete removal of extracellular probe.- Autofluorescence from phenol red in the medium.[3]- Spontaneous oxidation of the probe. | - Ensure thorough washing steps.[1][3]- Use phenol red-free medium for the final measurement step.[16]- Prepare the working solution immediately before use and protect it from light.[9][10] |
| Phototoxicity and Photooxidation | - The DCFH probe can be oxidized by light, leading to artificially high fluorescence signals.[17][18] | - Minimize exposure of the stained cells to light, especially the excitation light from the microscope.[17]- Acquire images promptly after staining. |
| Probe Leakage | - Over time, the deacetylated probe can leak out of the cells. | - The carboxylated form of the probe (6-Carboxy-DCF DA) has better intracellular retention.[10]- Perform measurements promptly after the final wash step. |
| Lack of Specificity | - DCFH reacts with a broad range of ROS and reactive nitrogen species (RNS).[3][6] | - Be cautious in attributing the signal to a specific ROS. The assay measures general oxidative stress.[1][2]- Consider using more specific probes if you need to identify a particular ROS.[1] |
| No Signal or Weak Signal | - Low cell density.- Suboptimal probe concentration or incubation time.- Ineffective ROS-inducing agent (for positive control). | - Optimize cell seeding density.[9]- Perform a titration of the probe concentration and incubation time.[9]- Use a well-characterized positive control at an effective concentration.[19] |
Conclusion
The 6-Carboxy-DCF DA assay is a powerful tool for assessing intracellular ROS levels in adherent cells. By understanding the underlying chemical principles, incorporating rigorous controls, and being mindful of the potential limitations, researchers can generate reliable and reproducible data. This detailed guide provides the necessary framework to confidently employ this assay in your research and contribute to the ever-growing understanding of the role of oxidative stress in health and disease.
References
-
Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. (2020-06-23). NIH. [Link]
-
ROS Detection in Adherent Cells via DCFH DA Staining. (2023-07-27). YouTube. [Link]
-
A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization. (2021-01-05). NIH. [Link]
-
Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations. PMC - NIH. [Link]
-
Identification of ROS Using Oxidized DCFDA and Flow-Cytometry. Springer Nature Experiments. [Link]
-
Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. (2020-08-09). NCBI. [Link]
-
Identification of ROS using oxidized DCFDA and flow-cytometry. PubMed. [Link]
-
Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species. (2013-02-04). PMC - NIH. [Link]
-
Light-induced autoxidation in DCFH-DA-loaded HLE cells (A) and... ResearchGate. [Link]
-
Reactive Oxygen Species (ROS) Detection Assay Kit. Assay Genie. [Link]
-
Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA). Bio-protocol. [Link]
-
Experimental Conditions That Influence the Utility of 2′7′-Dichlorodihydrofluorescein Diacetate (DCFH2-DA) as a Fluorogenic Biosensor for Mitochondrial Redox Status. PMC - PubMed Central. [Link]
-
Photoreaction problems using DCFDA staining for ROS analysis in oocytes and embryos by fluorescence microscopy? ResearchGate. [Link]
-
Estimation of Intracellular ROS using H2DCFDA Molecular Probes. JoVE. [Link]
-
Positive control for ROS measurement in DCFH-DA ROS assay ? ResearchGate. [Link]
-
Demystifying ROS Detection: Choosing the Right Method to Unveil Oxidative Stress. Elabscience. [Link]
-
Carboxy-DCFDA fluorescence intensities of the images presented in Fig.... ResearchGate. [Link]
-
Implications of dichlorofluorescein photoinstability for detection of UVA-induced oxidative stress in fibroblasts and keratinocyte cells. Photochemical & Photobiological Sciences (RSC Publishing). [Link]
-
What If There's No Positive Signal in ROS Detection? A Deep Dive Into ROS Probes. Elabscience. [Link]
-
Assay of cytosolic levels of reactive oxygen species using DCFDA-AM with internal calibration using H2O2. Image Analyst MKII Online Manual. [Link]
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- 1. youtube.com [youtube.com]
- 2. Identification of ROS Using Oxidized DCFDA and Flow-Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 3. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of ROS using oxidized DCFDA and flow-cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. doc.abcam.com [doc.abcam.com]
- 6. Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cosmobiousa.com [cosmobiousa.com]
- 8. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
- 13. researchgate.net [researchgate.net]
- 14. Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Experimental Conditions That Influence the Utility of 2′7′-Dichlorodihydrofluorescein Diacetate (DCFH2-DA) as a Fluorogenic Biosensor for Mitochondrial Redox Status - PMC [pmc.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. yeasenbio.com [yeasenbio.com]
Application Notes and Protocols for the Preparation of 6-Carboxy-DCF DA Stock Solutions
Introduction: The Role of 6-Carboxy-DCF DA in Cellular ROS Detection
6-Carboxy-2',7'-dichlorodihydrofluorescein diacetate (6-Carboxy-DCF DA) is a pivotal chemical probe for researchers in cellular biology, pharmacology, and drug development, enabling the quantification of intracellular reactive oxygen species (ROS).[1][2] ROS, which include free radicals like superoxide and non-radicals such as hydrogen peroxide, are highly reactive molecules that can inflict damage on proteins, lipids, and DNA when present in excess—a state known as oxidative stress.[3] Oxidative stress is implicated in the pathophysiology of numerous diseases, making the accurate measurement of ROS a critical aspect of biomedical research.[4][5]
The operational principle of 6-Carboxy-DCF DA is a two-stage intracellular process.[4] Initially, its diacetate form renders the molecule cell-permeant, allowing it to passively diffuse across the plasma membrane into the cytosol.[1][5] Once inside the cell, ubiquitous intracellular esterases cleave the acetate groups, transforming the molecule into the non-fluorescent 6-Carboxy-2',7'-dichlorodihydrofluorescein (6-Carboxy-DCFH).[1][4] This transformation also introduces negative charges, which significantly improves the probe's retention within the cell compared to its non-carboxylated counterparts.[1][6] In the presence of ROS, 6-Carboxy-DCFH is oxidized to 6-carboxy-2',7'-dichlorofluorescein (6-Carboxy-DCF), a highly fluorescent compound that can be readily detected by fluorescence microscopy, flow cytometry, or microplate readers.[1][3]
This guide provides a detailed, field-proven protocol for the preparation of 6-Carboxy-DCF DA stock solutions, ensuring the integrity and efficacy of the probe for reproducible and reliable experimental outcomes.
Mechanism of Action: From Non-Fluorescent Precursor to Fluorescent Reporter
The conversion of 6-Carboxy-DCF DA to its fluorescent derivative is a critical process that underpins its utility as a ROS indicator. The workflow can be visualized as a sequential activation pathway within the cell.
Caption: Intracellular activation of 6-Carboxy-DCF DA.
Quantitative and Storage Data
Proper handling and storage of 6-Carboxy-DCF DA are paramount to prevent its degradation and ensure experimental consistency. The following table summarizes its key properties.
| Parameter | Value | Source(s) |
| Molecular Weight | 531.30 g/mol | [1][2] |
| Appearance | White to off-white solid | [1][7] |
| Recommended Solvents | High-quality, anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) | [1][2][8] |
| Excitation Maximum | ~504 nm (for the oxidized form, 6-Carboxy-DCF) | [1][2] |
| Emission Maximum | ~525 nm (for the oxidized form, 6-Carboxy-DCF) | [1][2] |
| Long-Term Storage | -20°C, in the dark, desiccated | [1][2][3][9] |
| Stock Solution Storage | Aliquoted at -20°C or -80°C for up to one month | [9] |
Protocol for Preparation of a 10 mM Stock Solution
This protocol details the preparation of a 10 mM stock solution of 6-Carboxy-DCF DA, a common starting concentration for subsequent dilutions to working concentrations (typically 1-10 µM).[1][5]
Materials
-
6-Carboxy-DCF DA powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes (amber or covered in foil)
-
Pipettors and sterile pipette tips
-
Vortex mixer
-
-20°C freezer
Workflow for Stock Solution Preparation
Caption: Step-by-step workflow for preparing 6-Carboxy-DCF DA stock.
Step-by-Step Methodology
-
Reagent Equilibration: Before opening, allow the vial of 6-Carboxy-DCF DA powder to equilibrate to room temperature for at least 20 minutes. This critical step prevents the condensation of atmospheric moisture onto the hygroscopic powder, which can lead to hydrolysis and inactivation of the reagent.
-
Calculation of Solvent Volume: To prepare a 10 mM stock solution, the required volume of DMSO must be calculated based on the mass of the 6-Carboxy-DCF DA powder. The molecular weight is 531.30 g/mol .
-
Formula: Volume (L) = Mass (g) / (Molarity (mol/L) × Molecular Weight ( g/mol ))
-
Example for 1 mg of powder:
-
Mass = 0.001 g
-
Molarity = 0.010 mol/L
-
Volume (L) = 0.001 / (0.010 × 531.30) = 0.0001882 L
-
Volume (µL) = 188.2 µL
-
-
-
Dissolution: Carefully add the calculated volume of anhydrous DMSO to the vial containing the 6-Carboxy-DCF DA powder. Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming may be required to facilitate dissolution, but avoid excessive heat.[7]
-
Aliquoting for Storage: To prevent degradation from repeated freeze-thaw cycles and exposure to light and air, it is imperative to aliquot the stock solution.[9] Dispense small, single-use volumes (e.g., 10-20 µL) into amber or foil-wrapped microcentrifuge tubes.
-
Storage: Immediately store the aliquots at -20°C or -80°C in a desiccated, dark environment.[1][3][7] When stored correctly, the DMSO stock solution is stable for at least one month.[7]
Expert Insights and Trustworthiness
-
Solvent Choice: Anhydrous DMSO is the solvent of choice due to its excellent solvating power for 6-Carboxy-DCF DA and its miscibility with aqueous cell culture media.[1][2][8] The use of anhydrous grade is crucial as water can hydrolyze the acetate esters, rendering the probe unable to enter cells.
-
Light Sensitivity: 6-Carboxy-DCF DA and its derivatives are susceptible to photo-oxidation.[6] All steps, from preparation to application, should be performed with minimal exposure to light. Use amber tubes and cover plates with foil whenever possible.
-
Fresh Working Solutions: Always prepare fresh working solutions by diluting the stock solution in a suitable buffer (e.g., Hanks' Balanced Salt Solution) immediately before use.[1][10] Do not store diluted, aqueous solutions, as the probe will oxidize over time, leading to high background fluorescence.[1]
-
Serum-Free Incubation: When loading cells with the probe, it is advisable to use a serum-free medium. Serum contains esterase activity that can cleave the diacetate groups extracellularly, preventing the probe from efficiently entering the cells.[1][11]
-
Self-Validation: To validate your stock solution, include appropriate controls in your experiments. A positive control, such as cells treated with a known ROS inducer like hydrogen peroxide or tert-butyl hydroperoxide, will confirm the probe's responsiveness.[6] A negative control of unloaded cells will account for cellular autofluorescence.[6]
References
-
Khan, F., et al. (2019, March 6). Anyone who has an experience working with Carboxy-H2DCFDA in microplate reader? ResearchGate. Retrieved from [Link]
-
Zielonka, J., et al. (2021). Experimental Conditions That Influence the Utility of 2′7′-Dichlorodihydrofluorescein Diacetate (DCFH2-DA) as a Fluorogenic Biosensor for Mitochondrial Redox Status. Antioxidants, 10(4), 539. Retrieved from [Link]
-
Pogue, A. I., & Lukiw, W. J. (2018). Metal-Sulfate Induced Generation of ROS in Human Brain Cells: Detection Using an Isomeric Mixture of 5- and 6-Carboxy-2′,7′-Dichlorofluorescein Diacetate (Carboxy-DCFDA) as a Cell Permeant Tracer. International Journal of Molecular Sciences, 19(9), 2749. Retrieved from [Link]
-
Nanopartikel.info. (2015, January 7). Cellular DCF-DA assay. Retrieved from [Link]
-
Image Analyst MKII. (2015, November 12). Assay of cytosolic levels of reactive oxygen species using DCFDA-AM with internal calibration using H2O2. Retrieved from [Link]
Sources
- 1. lumiprobe.com [lumiprobe.com]
- 2. 6-Carboxy-H2DCFDA (6-carboxy-2',7'-dichlorodihydrofluorescein), 247044-02-6 | BroadPharm [broadpharm.com]
- 3. doc.abcam.com [doc.abcam.com]
- 4. Experimental Conditions That Influence the Utility of 2′7′-Dichlorodihydrofluorescein Diacetate (DCFH2-DA) as a Fluorogenic Biosensor for Mitochondrial Redox Status - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Carboxy-DCFDA Fluorescent ROS Detector Probe [sigmaaldrich.com]
- 9. nanopartikel.info [nanopartikel.info]
- 10. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting High Background Fluorescence in DCF-DA Assays
Welcome to the technical support center for DCF-DA assays. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to high background fluorescence, ensuring the generation of reliable and reproducible data in the study of intracellular reactive oxygen species (ROS).
Frequently Asked Questions (FAQs)
Here we address the most common questions our users encounter when working with DCF-DA.
Q1: What are the primary causes of high background fluorescence in my DCF-DA assay?
High background fluorescence in DCF-DA assays can stem from several sources. The most common culprits are the auto-oxidation of the DCF-DA probe itself, extracellular hydrolysis of the probe by esterases present in the cell culture medium, and cellular stress induced by the experimental conditions. Photodegradation of the probe during imaging and the presence of interfering compounds in your sample can also contribute significantly.
Q2: My "no-cell" control wells show high fluorescence. What does this indicate?
High fluorescence in your no-cell control is a clear indicator of extracellular probe hydrolysis or auto-oxidation. This means that the DCF-DA is being converted to its fluorescent form, DCF, outside of the cells, either by enzymes in your serum-containing media or by direct oxidation from components in your buffer.
Q3: Can the type of cell culture medium I use affect my background fluorescence?
Absolutely. Phenol red, a common pH indicator in cell culture media, is known to be fluorescent and can contribute to background noise. Furthermore, serum components, such as esterases, can cleave the acetate groups from DCF-DA extracellularly, leading to its premature activation. It is highly recommended to perform the assay in serum-free, phenol red-free medium or a simple buffered salt solution like Hanks' Balanced Salt Solution (HBSS).
Q4: How does cell health and density impact the assay?
Unhealthy or dying cells often have compromised membranes, which can lead to increased probe uptake and leakage, contributing to higher background. Over-confluent cells can also experience stress, leading to elevated basal ROS levels that might be misinterpreted as background. It is crucial to use healthy, sub-confluent cell cultures for this assay.
In-Depth Troubleshooting Guides
Issue 1: High Background Fluorescence in Both Cell-Containing and No-Cell Control Wells
This issue strongly suggests a problem with the assay components or the incubation environment, rather than a cell-specific phenomenon.
Causality and Troubleshooting Workflow:
Caption: Troubleshooting workflow for high background fluorescence.
Detailed Steps:
-
Media and Buffer Composition: As a first step, always switch to a phenol red-free and serum-free medium or buffer, such as HBSS, for the duration of the assay. This minimizes the contribution of fluorescent compounds and extracellular esterases.
-
Probe Integrity: DCF-DA is susceptible to hydrolysis and oxidation. Ensure your stock solution is fresh and has been stored correctly (protected from light and moisture). Consider preparing single-use aliquots to avoid repeated freeze-thaw cycles.
-
Optimize Probe Concentration and Incubation: High concentrations of DCF-DA and prolonged incubation times can lead to increased background. Perform a concentration-response curve to determine the lowest effective probe concentration and the shortest incubation time that yields a robust signal-to-noise ratio. A typical starting point is 5-10 µM for 30 minutes.
Issue 2: High Background Fluorescence Primarily in Cell-Containing Wells
If the background is significantly higher in your cell-containing wells compared to the no-cell controls, the issue is likely related to cellular processes.
Causality and Troubleshooting Workflow:
Caption: Troubleshooting workflow for cell-specific high background.
Detailed Steps:
-
Washing Efficiency: After loading the cells with DCF-DA, it is critical to wash them thoroughly with pre-warmed, serum-free medium to remove any extracellular probe that has not been taken up by the cells. Incomplete washing is a common source of high background.
-
Cell Health Assessment: Use a viability stain like Trypan Blue to confirm that your cells are healthy before starting the experiment. Stressed or dying cells can artificially inflate ROS readings.
-
Imaging Parameters: Minimize the exposure time and intensity of the excitation light during fluorescence microscopy or plate reader measurements. Phototoxicity can induce ROS production, leading to a time-dependent increase in fluorescence that is not related to your experimental treatment.
-
Inclusion of an Antioxidant Control: Treat a subset of your cells with a known antioxidant, such as N-acetylcysteine (NAC), before and during the DCF-DA incubation. This will help you determine the true basal level of ROS and differentiate it from non-specific background fluorescence.
Experimental Protocols
Protocol 1: Standard DCF-DA Assay with Minimized Background
This protocol incorporates best practices to reduce background fluorescence.
Materials:
-
Healthy, sub-confluent cells in culture
-
2',7'-Dichlorodihydrofluorescein diacetate (DCF-DA)
-
Anhydrous DMSO
-
Phenol red-free, serum-free medium (e.g., HBSS)
-
Positive control (e.g., H₂O₂)
-
Negative control/Antioxidant (e.g., N-acetylcysteine)
-
Black-walled, clear-bottom microplate
Procedure:
-
Cell Seeding: Seed cells in a black-walled, clear-bottom 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of DCF-DA in anhydrous DMSO. Aliquot and store at -20°C, protected from light.
-
On the day of the experiment, dilute the DCF-DA stock to a final working concentration of 5-20 µM in pre-warmed, serum-free, phenol red-free medium.
-
-
Cell Treatment:
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add your experimental compounds (including positive and negative controls) diluted in serum-free, phenol red-free medium and incubate for the desired time.
-
-
DCF-DA Loading:
-
Remove the treatment medium.
-
Add the DCF-DA working solution to each well and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Washing and Measurement:
-
Remove the DCF-DA loading solution.
-
Wash the cells twice with pre-warmed, serum-free, phenol red-free medium to remove any extracellular probe.
-
Add 100 µL of pre-warmed, serum-free, phenol red-free medium to each well.
-
Immediately measure the fluorescence using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
Data Presentation
Table 1: Example of a Plate Layout for Troubleshooting
| Well | Condition | Expected Outcome |
| A1-A3 | No Cells, No Probe | Minimal fluorescence (instrument baseline) |
| B1-B3 | No Cells, With Probe | Low fluorescence (indicates probe auto-oxidation) |
| C1-C3 | Cells, No Probe | Low fluorescence (indicates cellular autofluorescence) |
| D1-D3 | Cells, With Probe (Untreated) | Basal ROS level |
| E1-E3 | Cells, With Probe + H₂O₂ | High fluorescence (positive control) |
| F1-F3 | Cells, With Probe + NAC | Lower fluorescence than untreated (antioxidant effect) |
References
-
Eruslanov, E., & Kusmartsev, S. (2010). Identification of ROS using oxidized DCFDA and flow-cytometry. Advanced Protocols in Oxidative Stress II, Methods in Molecular Biology, 594, 57-72. [Link]
-
Rahn, J. J., & O'Brien, P. J. (2011). Use of 2',7'-dichlorodihydrofluorescein diacetate as a probe for reactive oxygen species in transformed and non-transformed cells. Toxicology in Vitro, 25(8), 1839-1845. [Link]
-
Gomes, A., Fernandes, E., & Lima, J. L. (2005). Fluorescence probes used for detection of reactive oxygen species. Journal of Biochemical and Biophysical Methods, 65(2-3), 45-80. [Link]
Technical Support Center: Preventing 6-Carboxy-DCF DA Leakage From Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the leakage of 6-Carboxy-2',7'-dichlorodihydrofluorescein diacetate (6-Carboxy-DCF DA) from cells during reactive oxygen species (ROS) detection assays. Our goal is to equip you with the knowledge to ensure the integrity and reliability of your experimental data.
Introduction: The Challenge of Dye Retention
The measurement of intracellular ROS is a cornerstone of research in cellular stress, signaling, and toxicology. 6-Carboxy-DCF DA is a widely used probe for this purpose. Upon entering the cell, it is deacetylated by intracellular esterases to its non-fluorescent form, 6-Carboxy-DCFH. In the presence of ROS, 6-Carboxy-DCFH is oxidized to the highly fluorescent 6-Carboxy-DCF. The additional carboxyl groups on this molecule are intended to improve its retention within the cytoplasm compared to its non-carboxylated counterpart (DCF)[1].
However, a significant and often overlooked issue is the active transport of the negatively charged 6-Carboxy-DCF out of the cell. This leakage can lead to a time-dependent decrease in the fluorescent signal, underestimation of ROS levels, and a high background signal in the extracellular medium, ultimately compromising the accuracy of the assay[2]. This guide will delve into the mechanisms behind this leakage and provide robust solutions to mitigate it.
Mechanism of 6-Carboxy-DCF Leakage
The primary culprits behind the efflux of 6-Carboxy-DCF are ATP-binding cassette (ABC) transporters, specifically members of the Multidrug Resistance-Associated Protein (MRP) family, and Organic Anion Transporters (OATs)[3]. These membrane proteins are part of the cell's natural defense system, responsible for extruding a wide range of xenobiotics and endogenous metabolites. The negatively charged carboxyl groups of 6-Carboxy-DCF make it a substrate for these transporters. Recent studies have also implicated Organic Anion Transporting Polypeptide (OATP) 1B1 in the transport of dichlorofluorescein (DCF)[4][5].
Below is a diagram illustrating the mechanism of 6-Carboxy-DCF DA processing and subsequent leakage from the cell.
Caption: Workflow of 6-Carboxy-DCF DA processing and efflux.
Frequently Asked Questions (FAQs)
Q1: My fluorescent signal is decreasing over time, even in my positive control. Is this due to dye leakage?
A1: A time-dependent decrease in fluorescence is a classic sign of dye leakage. While photobleaching can contribute, a steady decline in signal, especially when accompanied by an increase in background fluorescence in the medium, strongly suggests that the oxidized dye is being actively transported out of the cells.
Q2: What is probenecid and how does it prevent leakage?
A2: Probenecid is a well-established inhibitor of organic anion transporters, including OAT1 and OAT3[1][6][7]. By blocking these transporters, probenecid prevents the efflux of negatively charged molecules like 6-Carboxy-DCF, thereby improving its intracellular retention and the stability of the fluorescent signal[3].
Q3: Are there any side effects of using probenecid in my assay?
A3: While effective, it's important to be aware that probenecid is not entirely specific and can have off-target effects. For instance, it has been shown to inhibit pannexin 1 channels, which are involved in ATP release[3]. It is crucial to include appropriate controls, such as cells treated with probenecid alone, to ensure that the inhibitor itself does not affect the cellular processes you are investigating.
Q4: Are there better alternatives to 6-Carboxy-DCF DA that are less prone to leakage?
A4: Yes. 5-(and-6)-chloromethyl-2',7'-dichlorodihydrofluorescein diacetate (CM-H2DCFDA) is an excellent alternative. This probe contains a chloromethyl group that reacts with intracellular thiols, such as glutathione, forming a covalent bond[8]. This conjugation effectively traps the probe inside the cell, significantly reducing leakage and allowing for longer-term studies[8][9][10].
Troubleshooting Guide: Tackling 6-Carboxy-DCF Leakage
| Problem | Potential Cause | Recommended Solution |
| Decreasing fluorescent signal over time | Active transport of 6-Carboxy-DCF out of the cell via OAT/MRP transporters. | Incorporate probenecid into your assay buffer to block these transporters. A typical starting concentration is 2.5 mM, but this should be optimized for your specific cell type[2]. |
| High background fluorescence in the medium | Leakage of the fluorescent 6-Carboxy-DCF into the extracellular space. | 1. Use an organic anion transporter inhibitor like probenecid. 2. Wash cells thoroughly with fresh, pre-warmed buffer after loading with the probe and before measurement[11]. |
| Inconsistent results between replicates | Variable rates of dye leakage between wells, possibly due to differences in cell health or density. | 1. Ensure a homogenous cell suspension and consistent seeding density. 2. Pre-treat all wells with probenecid to normalize transporter activity. |
| Low signal-to-noise ratio | A combination of low ROS production and high background from dye leakage. | 1. Switch to a probe with better retention, such as CM-H2DCFDA[9]. 2. Optimize the concentration of 6-Carboxy-DCF DA; too high a concentration can lead to increased leakage. |
Experimental Protocols
Protocol 1: Standard DCFDA Assay with Probenecid for Leakage Prevention
This protocol provides a step-by-step guide for performing a cellular ROS assay using 6-Carboxy-DCF DA with the inclusion of probenecid to inhibit dye efflux.
Materials:
-
6-Carboxy-DCF DA
-
Probenecid
-
Dimethyl sulfoxide (DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Cells of interest
-
96-well black, clear-bottom plate
-
Fluorescence plate reader (Excitation/Emission: ~495/525 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell type and allow them to adhere overnight[12].
-
Preparation of Probenecid Stock Solution (250 mM): Dissolve probenecid in 1 M NaOH to make a concentrated stock. Further dilute in your assay buffer (e.g., HBSS) to a working stock of 25 mM. A small aliquot can be stored at -20°C[2].
-
Preparation of Assay Buffer with Probenecid: Prepare your assay buffer (e.g., HBSS) containing a final concentration of 2.5 mM probenecid. Warm to 37°C before use[2].
-
Preparation of 6-Carboxy-DCF DA Loading Solution: Prepare a working solution of 10-25 µM 6-Carboxy-DCF DA in the pre-warmed assay buffer containing 2.5 mM probenecid[13]. Protect this solution from light.
-
Cell Loading:
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed assay buffer (without probenecid).
-
Add the 6-Carboxy-DCF DA loading solution (with probenecid) to the cells.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
-
Treatment:
-
Remove the loading solution.
-
Wash the cells once with the assay buffer containing 2.5 mM probenecid.
-
Add your experimental compounds (e.g., ROS inducers or inhibitors) diluted in the assay buffer with 2.5 mM probenecid.
-
-
Measurement: Immediately measure the fluorescence intensity using a plate reader with excitation at ~495 nm and emission at ~525 nm. For kinetic studies, take readings at regular intervals.
Caption: Workflow for DCFDA assay with probenecid.
Data Presentation: Comparison of ROS Probes
| Probe | Mechanism of Retention | Advantages | Disadvantages |
| 6-Carboxy-DCF DA | Two negative charges on the carboxyl groups aim to trap the molecule. | Commonly used and well-documented. | Prone to leakage via organic anion transporters, leading to signal instability[1]. |
| CM-H2DCFDA | A chloromethyl group reacts with intracellular thiols (e.g., glutathione), forming a covalent bond that traps the probe[8]. | Excellent cellular retention, suitable for long-term experiments and reduces background signal[9][10]. | May be more expensive than standard DCFDA. |
Conclusion
The leakage of 6-Carboxy-DCF from cells is a critical experimental artifact that can significantly impact the accuracy of ROS measurements. By understanding the role of membrane transporters and implementing appropriate mitigation strategies, such as the use of probenecid or switching to probes with superior retention mechanisms like CM-H2DCFDA, researchers can significantly enhance the quality and reliability of their data. Always remember to include the necessary controls to validate your findings.
References
-
Ezeriņņa, D., et al. (2016). Probenecid, an organic anion transporter 1 and 3 inhibitor, increases plasma and brain exposure of N-acetylcysteine. Xenobiotica, 47(5), 389-396. Available at: [Link]
-
Hayashi, H., et al. (2021). A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization. Bio-protocol, 11(1), e3877. Available at: [Link]
-
LeBel, C. P., et al. (2013). Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species. Toxicology in Vitro, 27(4), 1283-1291. Available at: [Link]
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Luo, T., et al. (2020). Blockade of organic anion transport in humans after treatment with the drug probenecid leads to major metabolic alterations in plasma and urine. The FASEB Journal, 34(1), 1641-1656. Available at: [Link]
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Koopman, W. J. H., et al. (2008). Simultaneous quantification of oxidative stress and cell spreading using 5-(and-6)-chloromethyl-2',7'-dichlorofluorescein. Cytometry Part A, 73(1), 64-73. Available at: [Link]
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Wojtala, A., et al. (2014). Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species. Oxidative Medicine and Cellular Longevity, 2014, 978505. Available at: [Link]
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Shan, G., et al. (2024). Molecular Mechanisms for the Selective Transport of Dichlorofluorescein by Human Organic Anion Transporting Polypeptide 1B1. Drug Metabolism and Disposition, 52(11), 1335-1343. Available at: [Link]
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Forman, H. J., & Zhang, H. (2022). Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo. Nature Metabolism, 4(6), 666-681. Available at: [Link]
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Nauseef, W. M. (2014). Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species. Antioxidants & Redox Signaling, 20(3), 331-342. Available at: [Link]
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Hagenbuch, B., & Gui, C. (2024). Molecular Mechanisms for the Selective Transport of Dichlorofluorescein by Human Organic Anion Transporting Polypeptide 1B1. Drug Metabolism and Disposition, 52(11), 1335-1343. Available at: [Link]
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Silverman, W. R., et al. (2008). Probenecid, a gout remedy, inhibits pannexin 1 channels. American Journal of Physiology-Cell Physiology, 295(3), C761-C767. Available at: [Link]
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Wieckowski, M. R., et al. (2016). Quantifying ROS levels using CM-H2DCFDA and HyPer. Methods, 109, 3-11. Available at: [Link]
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Jansen, J., et al. (2014). Concentration-dependent inhibition of OAT1-and OAT3-mediated fluorescein uptake by anionic uremic toxins. Scientific Reports, 4, 6736. Available at: [Link]
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Wieckowski, M. R., et al. (2016). Quantifying ROS levels using CM-H>2>DCFDA and HyPer. Research@WUR. Retrieved from [Link]
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Validation & Comparative
A Researcher's Guide to Validating ROS Data: Cross-Validation of 6-Carboxy-DCF DA with Antioxidant Rescue Experiments
For researchers, scientists, and drug development professionals, the accurate measurement of intracellular Reactive Oxygen Species (ROS) is a critical aspect of studying oxidative stress, cellular signaling, and cytotoxicity. Among the most widely used tools for this purpose is the fluorescent probe 6-Carboxy-2',7'-dichlorodihydrofluorescein diacetate (6-Carboxy-DCF DA).[1][2] While powerful, the data generated from this probe requires rigorous validation to ensure that the observed fluorescence is a true representation of ROS levels and not an experimental artifact.
This guide provides an in-depth comparison and a detailed workflow for cross-validating 6-Carboxy-DCF DA data using antioxidant rescue experiments. This crucial validation step enhances the trustworthiness and reliability of your findings, a cornerstone of robust scientific inquiry.
The Principle: A Two-Pillar Approach to ROS Detection
Successful ROS measurement hinges on understanding both the detection probe and the validation method. This "two-pillar" approach ensures that what you are measuring is biologically relevant.
Pillar 1: Understanding the ROS Probe: 6-Carboxy-DCF DA
6-Carboxy-DCF DA is a cell-permeant compound that serves as an indicator for a broad spectrum of ROS, including peroxides, hydroxyl radicals, and peroxynitrite.[3][4] Its mechanism is a multi-step intracellular process:
-
Cellular Entry: The lipophilic diacetate group allows the non-fluorescent molecule to passively diffuse across the cell membrane into the cytosol.
-
Activation: Inside the cell, ubiquitous intracellular esterases cleave the diacetate groups, transforming the molecule into 6-Carboxy-2',7'-dichlorodihydrofluorescein (DCFH). This process traps the probe inside the cell due to its newly acquired negative charges.[5]
-
Oxidation & Fluorescence: In the presence of ROS, the non-fluorescent DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[6] This increase in green fluorescence (typically excited around 485-495 nm and emitting at 517-535 nm) is proportional to the amount of ROS present.[4][7]
The additional carboxyl group on 6-Carboxy-DCF DA provides improved cellular retention compared to its non-carboxylated counterpart (H2DCFDA), which helps in reducing probe leakage during experiments.[5][8]
Figure 1: Mechanism of 6-Carboxy-DCF DA activation.
Critical Consideration: Despite its widespread use, it's important to acknowledge that DCF-based probes are not without limitations. They can be susceptible to auto-oxidation and photo-oxidation, and their oxidation can be influenced by factors like redox-active metals and heme proteins.[9][10] This is precisely why a secondary validation method is not just recommended, but essential.
Pillar 2: The Logic of Antioxidant Rescue
An antioxidant rescue experiment is a powerful and straightforward method to confirm that the fluorescence signal from 6-Carboxy-DCF is indeed ROS-dependent. The core principle is simple: if a treatment or compound is causing a genuine increase in intracellular ROS, then pre-treating the cells with a potent antioxidant should scavenge these ROS and, consequently, reduce or "rescue" the cells from the fluorescence increase.[11]
Commonly used antioxidants in cell culture for rescue experiments include:
-
N-Acetylcysteine (NAC): A precursor to the amino acid L-cysteine and subsequent glutathione (GSH), one of the cell's most important endogenous antioxidants.[12][13] NAC effectively replenishes intracellular GSH levels, thereby enhancing the cell's ability to neutralize ROS.
-
Trolox: A water-soluble analog of Vitamin E. It acts as a potent chain-breaking antioxidant that directly scavenges peroxyl radicals by donating a hydrogen atom from its chromanol ring.[14][15]
Experimental Design: A Self-Validating Workflow
A well-designed experiment with the proper controls is the bedrock of trustworthy data. The following workflow provides a comprehensive structure for your cross-validation study.
Figure 2: Experimental workflow for antioxidant rescue.
Essential Experimental Groups
To ensure your results are unambiguous, the following groups should be included in your plate layout:
| Group # | Description | Purpose | Expected Outcome |
| 1 | Vehicle Control | Cells treated with the vehicle (e.g., DMSO, PBS) for both the antioxidant and the stimulus. | Baseline fluorescence. |
| 2 | Stimulus Only | Cells treated with your test compound or a known ROS inducer (e.g., H₂O₂). | Increased fluorescence compared to Vehicle Control. |
| 3 | Antioxidant Only | Cells treated with the antioxidant (e.g., NAC) alone. | Fluorescence similar to or slightly below Vehicle Control. |
| 4 | Rescue Group | Cells pre-treated with the antioxidant, then treated with the stimulus. | Significantly reduced fluorescence compared to the "Stimulus Only" group. |
| 5 | Probe Control | Cells without the 6-Carboxy-DCF DA probe. | Measures background autofluorescence of cells and media. |
Detailed Experimental Protocol
This protocol is a general guideline for adherent cells in a 96-well plate format. Optimization of concentrations and incubation times for your specific cell line and test compound is highly recommended.
Materials:
-
Adherent cells of interest
-
Black, clear-bottom 96-well microplates
-
6-Carboxy-DCF DA (stock typically in DMSO)
-
Antioxidant (e.g., N-Acetylcysteine or Trolox)
-
ROS-inducing stimulus (test compound or positive control like H₂O₂)
-
Phenol red-free culture medium
-
Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS)
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at an appropriate density (e.g., 20,000-50,000 cells/well) to achieve 80-90% confluency on the day of the experiment.[3] Incubate overnight at 37°C, 5% CO₂.[16]
-
Antioxidant Pre-treatment:
-
Prepare fresh solutions of your antioxidant (e.g., 1-5 mM NAC) in phenol red-free medium.
-
Aspirate the old medium from the wells designated for the "Antioxidant Only" and "Rescue Group".
-
Add 100 µL of the antioxidant solution or vehicle control medium to the appropriate wells.
-
Incubate for 1-2 hours at 37°C. This allows for cellular uptake and metabolic activity of the antioxidant.
-
-
Stimulus Treatment:
-
Prepare fresh solutions of your test compound or positive control (e.g., 100-500 µM H₂O₂) in phenol red-free medium.
-
Add the stimulus directly to the appropriate wells (e.g., "Stimulus Only" and "Rescue Group").
-
Incubate for the desired treatment period (this can range from 30 minutes to several hours depending on the mechanism of your compound).
-
-
Probe Loading:
-
Prepare a fresh working solution of 6-Carboxy-DCF DA (typically 1-20 µM) in pre-warmed HBSS or phenol red-free medium.[3][7][16] Protect this solution from light.
-
Aspirate the treatment medium from all wells and wash the cells gently once with 100 µL of warm HBSS or PBS.[7]
-
Add 100 µL of the 6-Carboxy-DCF DA working solution to each well.
-
Incubate for 30-45 minutes at 37°C in the dark.[16]
-
-
Measurement:
-
Aspirate the probe-loading solution and wash the cells once with 100 µL of warm HBSS or PBS to remove any extracellular probe.[7]
-
Add 100 µL of HBSS or PBS back to each well.
-
Immediately measure the fluorescence on a microplate reader with excitation set to ~490 nm and emission to ~525 nm.
-
Data Interpretation: The Signature of a Successful Validation
The key to interpreting your data lies in the comparison between the "Stimulus Only" group and the "Rescue Group".
Hypothetical Data Summary:
| Experimental Group | Avg. Relative Fluorescence Units (RFU) | % of Vehicle Control | Interpretation |
| Vehicle Control | 1,500 | 100% | Baseline ROS level. |
| Stimulus Only (e.g., Compound X) | 7,500 | 500% | Compound X induces a 5-fold increase in signal. |
| Antioxidant Only (e.g., NAC) | 1,450 | 97% | NAC alone does not significantly alter baseline ROS. |
| Rescue Group (NAC + Compound X) | 2,100 | 140% | NAC significantly blocks the signal increase from Compound X. |
Troubleshooting and Scientific Rigor
-
Antioxidant Toxicity: Always perform a viability assay (e.g., MTT or CellTiter-Glo) to ensure the concentration of the antioxidant used is not toxic to the cells, as this could confound the results.[17]
-
Direct Compound-Probe Interaction: As a control, test if your compound of interest causes fluorescence in a cell-free system (probe + compound in buffer) to rule out direct chemical reactions.[10]
-
Pro-oxidant Effects: Be aware that under certain conditions, some compounds typically used as antioxidants (including NAC and Trolox) can exhibit pro-oxidant activity, especially at high concentrations or in the presence of metal ions.[18][19] This highlights the importance of careful dose-response studies.
References
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Production and Detection of Reactive Oxygen Species (ROS) in Cancers - PMC . (2011-11-21). National Center for Biotechnology Information. [Link]
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A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - NIH . (2021-01-05). National Center for Biotechnology Information. [Link]
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Implications of using the fluorescent probes, dihydrorhodamine 123 and 2′,7′-dichlorodihydrofluorescein diacetate, for the detection of UVA-induced reactive oxygen species . ResearchGate. [Link]
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A Researcher's Guide to Measuring Oxidative Stress: Moving Beyond DCF-Based Probes
For decades, the measurement of reactive oxygen species (ROS) has been a cornerstone of research in fields ranging from neurodegeneration to cancer biology. Among the tools available, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) has been widely adopted due to its simplicity and cost-effectiveness[1]. However, a growing body of evidence reveals critical flaws in its methodology, often leading to unreliable and artifact-prone data. This guide provides a critical evaluation of DCF-based probes, explains the causality behind their experimental limitations, and offers a comparative look at more robust and specific alternatives for the modern research laboratory.
The Allure and the Pitfalls of DCFH-DA
The appeal of DCFH-DA is understandable. It's a cell-permeable molecule that, in theory, becomes fluorescent upon oxidation by ROS. The process is straightforward: DCFH-DA diffuses across the cell membrane, where intracellular esterases cleave the diacetate group, trapping the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH) inside the cell[1][2]. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be easily measured with a fluorescence microscope or plate reader[1][2].
This simplicity, however, masks a complex and problematic reality. The reliance on DCFH-DA as a definitive measure of "oxidative stress" is fraught with issues that can compromise scientific integrity.
The Critical Flaws of DCF-Based Probes:
-
Profound Lack of Specificity : The central dogma of DCFH oxidation by specific ROS like hydrogen peroxide (H₂O₂) is misleading. In fact, H₂O₂ and superoxide (O₂•⁻) are poor oxidizers of DCFH on their own[3]. The reaction is often mediated by intracellular components like cytochrome c or the presence of redox-active transition metals, such as iron[3][4]. This means a positive DCF signal could reflect changes in mitochondrial integrity or metal homeostasis rather than a direct increase in a specific ROS. Furthermore, DCFH can be oxidized by various reactive species, including hydroxyl radicals and peroxynitrite, making it impossible to attribute the signal to a single oxidant[4][5][6].
-
Autoxidation and Signal Amplification : The DCFH probe itself can be a source of artificial signal. One-electron oxidation of DCFH creates an intermediate radical that can react with molecular oxygen to produce superoxide[7]. This newly generated superoxide can then fuel further DCF formation, creating a self-amplifying cycle that does not reflect the initial cellular redox state[7][8].
-
Photosensitization and Light-Induced Artifacts : DCF is a photosensitizer. Upon excitation by light from a microscope or plate reader, it can generate singlet oxygen, which further oxidizes DCFH, leading to an overestimation of the ROS signal[7]. This is a critical experimental artifact, particularly in imaging studies that require prolonged light exposure.
-
Cellular and Assay Component Interference : Various cellular components and even common assay media constituents can directly oxidize DCFH, leading to false positives[9][10]. For example, some mitochondrial electron transport chain inhibitors have been shown to directly convert DCFH to DCF in a cell-free environment[9].
Given these significant limitations, the scientific community, including editorial boards of prominent journals in the field, has strongly cautioned against the use of DCFH-DA as a reliable measure of specific ROS[4][8].
A Comparative Guide to Superior Alternatives
To achieve trustworthy and reproducible data, researchers must select tools appropriate for the specific ROS and cellular compartment under investigation. Here, we compare DCF-based probes with several superior alternatives.
| Method | Primary Target | Principle | Advantages | Limitations |
| DCFH-DA | General Oxidative Stress (Non-specific) | Chemical Oxidation | Inexpensive, easy to use[1]. | Prone to numerous artifacts, lacks specificity, can generate ROS[3][4][7][8]. |
| MitoSOX™ Red | Mitochondrial Superoxide (O₂•⁻) | Chemical Oxidation | Specifically targets mitochondria; oxidized by O₂•⁻ to produce red fluorescence[11][12]. High signal-to-noise ratio. | Potential for non-specific oxidation by other mitochondrial oxidants. Requires careful controls. |
| Amplex™ Red Assay | Extracellular Hydrogen Peroxide (H₂O₂) | Enzymatic Reaction | Highly sensitive and specific for H₂O₂ when coupled with horseradish peroxidase (HRP)[4][13]. Quantitative. | Measures extracellular H₂O₂ only; light-sensitive product (resorufin) can generate ROS[4]. |
| Genetically Encoded Sensors (e.g., HyPer, roGFP) | Specific ROS (e.g., H₂O₂) or Redox Potential | Protein-based (FRET or ratiometric) | Highly specific, allows for real-time, dynamic measurements in specific subcellular compartments[14][15][16]. Ratiometric nature minimizes artifacts from probe concentration. | Requires cell transfection/transduction; expression levels can vary. May buffer cellular redox state if overexpressed. |
Visualizing the Problem: The Flawed DCFH-DA Pathway
The following diagram illustrates the deceptively simple "textbook" pathway of DCFH-DA activation versus the complex reality, highlighting the numerous points of interference that lead to unreliable data.
Caption: The complex and artifact-prone oxidation pathways of DCFH to fluorescent DCF.
Recommended Protocol: A Validated Workflow for Extracellular H₂O₂ Measurement
For a reliable, quantitative assessment of H₂O₂ released from cells, the Amplex™ Red assay is a superior choice. It relies on the horseradish peroxidase (HRP)-catalyzed oxidation of the non-fluorescent Amplex™ Red reagent to the highly fluorescent product, resorufin, providing a specific and sensitive measurement[4][13].
Experimental Workflow: Amplex™ Red Assay
Caption: A validated workflow for the Amplex™ Red assay including essential controls.
Detailed Step-by-Step Methodology for Amplex™ Red Assay:
Objective: To quantify H₂O₂ released from adherent cells into the extracellular medium.
Materials:
-
Amplex™ Red Hydrogen Peroxide/Peroxidase Assay Kit (e.g., Thermo Fisher A22188)[13]
-
Adherent cells cultured in a 96-well plate (clear bottom, black sides recommended)
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Fluorescence microplate reader
Procedure:
-
Cell Preparation:
-
Plate cells in a 96-well plate and grow to the desired confluency.
-
On the day of the assay, gently wash the cells twice with warm PBS or HBSS to remove any residual phenol red-containing culture medium, which can interfere with the assay.
-
Add your experimental treatments (e.g., drug compounds, stimuli) diluted in a phenol red-free buffer to the appropriate wells. Include appropriate vehicle controls.
-
-
Reagent Preparation (Perform immediately before use and protect from light):
-
Prepare a 1X Reaction Buffer from the 5X stock provided in the kit[13].
-
Prepare the Amplex™ Red/HRP working solution. A typical final concentration is 50 µM Amplex™ Red and 0.1 U/mL HRP in 1X Reaction Buffer. Causality Note: Preparing this solution fresh is critical as Amplex™ Red can auto-oxidize over time. Light protection is mandatory as the product, resorufin, is photosensitive and can generate ROS itself, creating an artifactual signal[4].
-
-
Standard Curve Preparation:
-
Dilute the provided H₂O₂ stock solution to prepare a series of standards (e.g., 0 µM to 10 µM) in 1X Reaction Buffer. This is essential for converting fluorescence units into an absolute concentration of H₂O₂[17].
-
-
Assay Execution:
-
To each well of the 96-well plate (including samples, controls, and standards), add an equal volume of the Amplex™ Red/HRP working solution. For example, add 50 µL of working solution to 50 µL of sample/standard in each well.
-
Self-Validating Controls:
-
Blank: Wells with reaction buffer and working solution but no cells. This measures background fluorescence.
-
No HRP Control: Samples + Amplex Red reagent without HRP. This confirms the signal is HRP-dependent and not due to other peroxidases in the sample.
-
Positive Control: Cells treated with a known H₂O₂-generating compound (e.g., menadione) to ensure the assay is working.
-
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 30-60 minutes, protected from light. The optimal time should be determined empirically.
-
Measure the fluorescence using a microplate reader with excitation set to ~571 nm and emission detection at ~585 nm[13].
-
-
Data Analysis:
-
Subtract the average fluorescence value of the blank from all other readings.
-
Plot the fluorescence of the H₂O₂ standards versus their concentration to generate a standard curve.
-
Use the standard curve to determine the concentration of H₂O₂ in your experimental samples.
-
Conclusion and Recommendations
While DCF-based probes have been historically significant, their inherent flaws make them unsuitable for rigorous, quantitative studies of oxidative stress. The data they produce is, at best, a qualitative indicator of a general oxidative shift and, at worst, a collection of experimental artifacts.
As Senior Application Scientists, we strongly recommend a paradigm shift towards more specific, validated, and controlled methodologies. The choice of probe should be hypothesis-driven, targeting a specific reactive oxygen species in a defined cellular location. Methods like the Amplex™ Red assay for extracellular H₂O₂, MitoSOX™ Red for mitochondrial superoxide, and the implementation of genetically encoded biosensors for real-time intracellular dynamics represent the current gold standard. By embracing these superior techniques and incorporating rigorous, self-validating controls, researchers can ensure the integrity and reproducibility of their findings in the complex and vital field of redox biology.
References
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ROS Detection in Adherent Cells via DCFH DA Staining - YouTube. (2023). Available at: [Link]
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Kalyanaraman, B., Darley-Usmar, V., Davies, K. J. A., Dennery, P. A., Forman, H. J., Grisham, M. B., Mann, G. E., Moore, K., Roberts, L. J., & Ischiropoulos, H. (2012). Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations. Free Radical Biology and Medicine, 52(1), 1–6. Available at: [Link]
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Gomes, A., Fernandes, E., & Lima, J. L. F. C. (2005). Fluorescence probes used for detection of reactive oxygen species. Journal of Biochemical and Biophysical Methods, 65(2-3), 45–80. Available at: [Link]
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Setsukinai, K., Urano, Y., Kakinuma, K., Majima, H. J., & Nagano, T. (2003). Development of novel fluorescence probes for the detection of reactive oxygen species. Journal of Biological Chemistry, 278(5), 3170–3175. Available at: [Link]
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Roelofs, J. J., O'Brien, C. C., St-Pierre, J., & Houtkooper, R. H. (2021). Experimental Conditions That Influence the Utility of 2′7′-Dichlorodihydrofluorescein Diacetate (DCFH2-DA) as a Fluorogenic Biosensor for Mitochondrial Redox Status. Antioxidants, 10(11), 1833. Available at: [Link]
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Wardman, P. (2007). Fluorescent and luminescent probes for measurement of oxidative and nitrosative stress. Antioxidants & Redox Signaling, 9(10), 1627–1643. Available at: [Link]
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Is their any other molecular probe apart from DCFDA or its derivatives to measure cellular ROS level ? | ResearchGate. (2016). Available at: [Link]
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Belousov, V. V., Fradkov, A. F., Lukyanov, K. A., Staroverov, D. B., Shakhbazov, K. S., Terskikh, A. V., & Lukyanov, S. (2006). Genetically encoded fluorescent indicator for intracellular hydrogen peroxide. Nature Methods, 3(4), 281–286. Available at: [Link]
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LeBel, C. P., Ischiropoulos, H., & Bondy, S. C. (1992). Evaluation of the probe 2',7'-dichlorofluorescin as an indicator of reactive oxygen species formation and oxidative stress. Chemical Research in Toxicology, 5(2), 227–231. Available at: [Link]
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Dikalov, S. I., & Harrison, D. G. (2014). Methods for detection of mitochondrial and cellular reactive oxygen species. Antioxidants & Redox Signaling, 20(2), 372–382. Available at: [Link]
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Rota, C., Fann, Y. C., & Mason, R. P. (1999). Phenoxyl free radical formation during the oxidation of the fluorescent probe 2',7'-dichlorofluorescin by horseradish peroxidase. Journal of Biological Chemistry, 274(40), 28161–28168. Available at: [Link]
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Halliwell, B., & Whiteman, M. (2004). Measuring reactive species and oxidative damage in vivo and in cell culture: how should you do it and what do the results mean?. British Journal of Pharmacology, 142(2), 231–255. Available at: [Link]
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Robinson, K. M., Janes, M. S., Pehar, M., Monette, J. S., Ross, M. F., Hagen, T. M., Murphy, M. P., & Beckman, J. S. (2006). Selective fluorescent imaging of superoxide in vivo using ethidium-based probes. Proceedings of the National Academy of Sciences, 103(41), 15038–15043. Available at: [Link]
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Myhre, O., Andersen, J. M., Aarnes, H., & Fonnum, F. (2003). Evaluation of the probes 2',7'-dichlorofluorescin diacetate, luminol, and lucigenin as indicators of reactive species formation. Biochemical Pharmacology, 65(10), 1575–1582. Available at: [Link]
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Hanson, G. T., Aggeler, R., Oglesbee, D., Cannon, M., Capaldi, R. A., Tsien, R. Y., & Remington, S. J. (2004). Investigating mitochondrial redox potential with redox-sensitive green fluorescent protein indicators. Journal of Biological Chemistry, 279(13), 13044–13053. Available at: [Link]
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Amplex Red Assay for Measuring Hydrogen Peroxide Production from Caenorhabditis elegans. (2019). Bio-protocol. Available at: [Link]
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Epe, B. (2002). Detection of DNA damage in cells and tissues by the comet assay. Methods in Molecular Biology, 203, 89–101. Available at: [Link]
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Eruslanov, E., & Kusmartsev, S. (2010). Identification of ROS-producing cells in living animals. Methods in Molecular Biology, 594, 217–232. Available at: [Link]
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Amplex Red Hydrogen Peroxide Assay. (n.d.). Opentrons Protocol Library. Available at: [Link]
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Brunk, U. T., & Terman, A. (2010). What does the commonly used DCF test for oxidative stress really show?. Biochemical Journal, 428(2), 183–190. Available at: [Link]
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Ren, W., & Ai, H. W. (2013). Genetically Encoded Fluorescent Redox Probes. Sensors, 13(11), 15422–15433. Available at: [Link]
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Application of Fluorescent Probes in Reactive Oxygen Species Disease Model. (2022). Taylor & Francis Online. Available at: [Link]
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Wang, B., Zhang, L., & Yuan, L. (2019). Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species. Accounts of Chemical Research, 52(9), 2459–2471. Available at: [Link]
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De Michele, R., Carimi, F., & Abbruzzetti, S. (2023). Genetically Encoded Biosensors for the Fluorescence Detection of O2 and Reactive O2 Species. Sensors, 23(20), 8517. Available at: [Link]
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Nazarewicz, R. R., Bik, A., Ghafourifar, P., & Dikalov, S. I. (2013). MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS. Reactive Oxygen Species (Apex, N.C.), 1(1), 1–8. Available at: [Link]
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MyQubit Amplex™ Red Peroxide Assay. (2014). Fisher Scientific. Available at: [Link]
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Measurement of DCF fluorescence as a measure of reactive oxygen species in murine islets of Langerhans. (2009). Islets, 1(1), 76–81. Available at: [Link]
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A Redox-Sensitive Green Fluorescent Protein (roGFP) Sensing Strategy for Dynamic Analysis of Metal Oxide Nanoparticle-Induced Oxidative Stress. (2023). ACS Omega. Available at: [Link]
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Recent advances in fluorescent probes for the detection of reactive oxygen species. (2011). Analytical and Bioanalytical Chemistry, 400(7), 2163–2176. Available at: [Link]
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hydrogen peroxide (megaplex red) - assay protocol. (n.d.). Megazyme. Available at: [Link]
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A Researcher's Guide to Validating 6-Carboxy-DCF DA-Detected Reactive Oxygen Species with N-acetylcysteine
In the dynamic field of cellular biology and drug development, the accurate measurement of reactive oxygen species (ROS) is paramount. ROS are implicated in a myriad of physiological and pathological processes, from signaling pathways to oxidative stress-induced cell death. The fluorescent probe 6-carboxy-2',7'-dichlorodihydrofluorescein diacetate (6-Carboxy-DCF DA) is a widely utilized tool for detecting intracellular ROS.[1] However, its broad reactivity necessitates rigorous validation to ensure the specificity of the fluorescent signal. This guide provides an in-depth comparison and a detailed experimental protocol for using N-acetylcysteine (NAC) as a critical validation tool for 6-Carboxy-DCF DA-based ROS detection assays.
The Double-Edged Sword: Understanding 6-Carboxy-DCF DA
6-Carboxy-DCF DA is a cell-permeant compound that, upon entering a cell, is deacetylated by intracellular esterases to form 6-carboxy-2',7'-dichlorodihydrofluorescein (DCFH).[2] This non-fluorescent molecule is then oxidized by a range of ROS, including hydroxyl radicals (•OH) and nitrogen dioxide (•NO2), to the highly fluorescent 6-carboxy-2',7'-dichlorofluorescein (DCF).[2] The resulting green fluorescence, typically measured at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm, is proportional to the amount of ROS present.[2]
While sensitive, a significant caveat of 6-Carboxy-DCF DA is its lack of specificity. The probe can be oxidized by various reactive species, and its fluorescence can be influenced by factors other than the ROS of interest.[3] This is where the crucial step of validation comes in, and N-acetylcysteine (NAC) emerges as an invaluable tool.
N-acetylcysteine (NAC): More Than Just an Antioxidant
N-acetylcysteine is a potent antioxidant with a multi-faceted mechanism of action. It serves as a precursor to L-cysteine, which is a rate-limiting substrate for the synthesis of glutathione (GSH), a major intracellular antioxidant.[4] Additionally, NAC can directly scavenge certain ROS.[5] By pre-treating cells with NAC before inducing oxidative stress, one can effectively quench the ROS population. If the 6-Carboxy-DCF DA signal is genuinely reporting on ROS levels, a significant reduction in fluorescence should be observed in the presence of NAC.
Experimental Validation: A Step-by-Step Protocol
This protocol is designed for adherent cells in a 96-well plate format and can be adapted for suspension cells or other formats.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
6-Carboxy-DCF DA (stock solution in DMSO)
-
N-acetylcysteine (NAC)
-
ROS-inducing agent (e.g., hydrogen peroxide (H₂O₂), menadione, or the compound of interest)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader, fluorescence microscope, or flow cytometer
Protocol:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that will result in a 70-80% confluent monolayer on the day of the experiment. Incubate overnight under standard cell culture conditions.
-
NAC Pre-treatment:
-
Prepare a fresh solution of NAC in complete cell culture medium at the desired concentration (a final concentration of 5 mM is a common starting point).[3]
-
Remove the culture medium from the wells and add the NAC-containing medium to the designated "NAC" and "ROS inducer + NAC" wells.
-
To the "Control" and "ROS inducer" wells, add fresh complete medium without NAC.
-
Incubate the plate for 1-2 hours at 37°C.
-
-
6-Carboxy-DCF DA Loading:
-
Prepare a working solution of 6-Carboxy-DCF DA in pre-warmed serum-free medium or PBS (a typical final concentration is 10-20 µM).[2]
-
Remove the medium from all wells and wash the cells once with warm PBS.
-
Add the 6-Carboxy-DCF DA working solution to all wells.
-
Incubate for 30-45 minutes at 37°C, protected from light.
-
-
ROS Induction:
-
Remove the 6-Carboxy-DCF DA solution and wash the cells twice with warm PBS.
-
Add the appropriate medium to each well:
-
Control: Medium without additions.
-
NAC: Medium containing NAC.
-
ROS inducer: Medium containing the ROS-inducing agent at a pre-determined optimal concentration.
-
ROS inducer + NAC: Medium containing both the ROS inducer and NAC.
-
-
Incubate for the desired time to induce ROS production (e.g., 30-60 minutes).
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a microplate reader (Ex/Em: ~485/530 nm).
-
Alternatively, visualize and quantify the fluorescence using a fluorescence microscope or analyze the cell population by flow cytometry.
-
Interpreting the Data: A Self-Validating System
The experimental design includes all the necessary controls to ensure the validity of the results.
| Experimental Group | Treatment | Expected Outcome | Interpretation |
| 1. Control | Cells + 6-Carboxy-DCF DA | Low fluorescence | Basal level of intracellular ROS. |
| 2. NAC Alone | Cells + NAC + 6-Carboxy-DCF DA | Low fluorescence (similar to or lower than control) | NAC itself does not induce fluorescence and may reduce basal ROS. |
| 3. ROS Inducer | Cells + ROS Inducer + 6-Carboxy-DCF DA | High fluorescence | The inducer successfully increases intracellular ROS levels. |
| 4. ROS Inducer + NAC | Cells + NAC + ROS Inducer + 6-Carboxy-DCF DA | Significantly lower fluorescence compared to Group 3 | The fluorescence signal is indeed due to ROS, as it is quenched by the antioxidant NAC. |
A significant decrease in fluorescence in the "ROS inducer + NAC" group compared to the "ROS inducer" group provides strong evidence that the signal detected by 6-Carboxy-DCF DA is attributable to reactive oxygen species.
Visualizing the Workflow and Mechanisms
Caption: Mechanism of 6-Carboxy-DCF DA activation by ROS.
Caption: Experimental workflow for NAC validation.
Conclusion
References
-
Bode, K., et al. (2020). Flow-cytometric Detection of Low-level Reactive Oxygen Species in Cell Lines and Primary Immune Cells. Journal of Visualized Experiments, (163). [Link]
-
Xue, X., et al. (2020). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Journal of Visualized Experiments, (160). [Link]
-
Eruslanov, E., & Kusmartsev, S. (2010). Identification of ROS Using Oxidized DCFDA and Flow-Cytometry. In Cancer Cell Culture (pp. 57-72). Humana Press. [Link]
-
Ohmoto, M., et al. (2020). Protective Effects of Butein on Corticosterone-induced Cytotoxicity in Neuro2A Cells. Journal of Pharmacological Sciences, 142(3), 105-112. [Link]
-
Wang, X., et al. (2018). Protective Effect of N-Acetylcysteine against Oxidative Stress Induced by Zearalenone via Mitochondrial Apoptosis Pathway in SIEC02 Cells. Toxins, 10(10), 408. [Link]
-
Le Gal, K., et al. (2015). Antioxidants can increase melanoma metastasis in mice. Science translational medicine, 7(308), 308re8-308re8. [Link]
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Kalyanaraman, B., et al. (2012). Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations. Free Radical Biology and Medicine, 52(1), 1-6. [Link]
-
Assay Genie. (n.d.). Reactive Oxygen Species (ROS) Detection Assay Kit. [Link]
-
Tenorio, G. A., et al. (2021). N-Acetylcysteine (NAC): Impacts on Human Health. NAC, 10, 1201. [Link]
-
Aldini, G., et al. (2018). N-Acetylcysteine as an antioxidant and disulphide breaking agent: the reasons why. Free Radical Research, 52(7), 751-762. [Link]
-
Ezeriņa, D., et al. (2018). N-acetylcysteine, reactive oxygen species and beyond. Chemico-biological interactions, 291, 233-242. [Link]
-
Ghezzi, P. (2021). Measurement of Reactive Oxygen and Nitrogen Species in Living Cells Using the Probe 2',7'-Dichlorodihydrofluorescein. Methods in molecular biology (Clifton, N.J.), 2275, 15-21. [Link]
-
Assay Genie. (n.d.). Reactive Oxygen Species (ROS) Detection Assay Kit. [Link]
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- 4. assaygenie.com [assaygenie.com]
- 5. Measurement of Reactive Oxygen and Nitrogen Species in Living Cells Using the Probe 2',7'-Dichlorodihydrofluorescein - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Correlating 6-Carboxy-DCF DA Fluorescence with Downstream Oxidative Damage: A Comparative Analysis
For researchers, scientists, and drug development professionals navigating the complexities of cellular oxidative stress, the ultimate goal extends beyond merely detecting reactive oxygen species (ROS). The critical endeavor is to connect the ephemeral presence of these reactive molecules to tangible, downstream cellular damage. The fluorescent probe 6-Carboxy-2',7'-dichlorodihydrofluorescein diacetate (6-Carboxy-DCF DA) has long been a workhorse for estimating general ROS levels. However, its broad reactivity necessitates a carefully designed experimental framework to credibly correlate its fluorescent signal with specific instances of oxidative damage to lipids, proteins, and DNA.
This guide provides an in-depth, technically-focused comparison of methodologies to bridge the gap between a general ROS readout and specific markers of oxidative damage. We will delve into the mechanistic nuances of 6-Carboxy-DCF DA, explore robust assays for downstream damage, and present a framework for designing experiments that yield correlative, insightful, and publishable data.
The Challenge of Correlation: From a General Signal to Specific Damage
The central challenge in this field lies in the inherent nature of both ROS and the probes used to detect them. ROS are a diverse group of molecules with varying reactivity and subcellular localization. A probe like 6-Carboxy-DCF DA, while sensitive, acts as a general indicator, responding to a variety of ROS. Therefore, an increase in its fluorescence signifies a general rise in oxidative stress but does not pinpoint the specific ROS involved or the primary targets of their damaging activity. This guide will equip you with the knowledge and protocols to move beyond this general signal and investigate specific downstream consequences.
Understanding 6-Carboxy-DCF DA: Mechanism, Strengths, and Critical Limitations
6-Carboxy-DCF DA is a cell-permeable compound that, upon entering the cell, is deacetylated by intracellular esterases to the non-fluorescent 6-Carboxy-DCFH. In the presence of certain ROS, 6-Carboxy-DCFH is oxidized to the highly fluorescent 6-Carboxy-DCF, which can be quantified using fluorescence microscopy, flow cytometry, or a plate reader. The additional carboxyl group on this derivative, compared to its predecessor DCFH-DA, helps in better intracellular retention of the probe.
Strengths of 6-Carboxy-DCF DA:
-
High Sensitivity: It can detect low levels of general oxidative stress.
-
Ease of Use: The protocol for its application is relatively straightforward.
-
Broad Applicability: It can be used in a wide range of cell types and experimental setups.
Critical Limitations and Considerations:
-
Lack of Specificity: It is oxidized by a variety of ROS, including hydrogen peroxide (in the presence of cellular peroxidases), hydroxyl radicals, and peroxynitrite. It is not a specific indicator for any single ROS.
-
Potential for Artifacts: The probe can be auto-oxidized, especially in the presence of light and certain metal ions. Some compounds can also directly oxidize the probe in a cell-free manner, leading to false positives.
-
Indirect Measurement: The fluorescence signal is an indirect measure of ROS and can be influenced by cellular factors like the activity of esterases and peroxidases.
To address these limitations, it is imperative to include proper controls in your experiments, such as cell-free controls to test for direct probe oxidation by your compound of interest, and to validate the findings with more specific assays for downstream oxidative damage.
Experimental Framework for Correlating 6-Carboxy-DCF DA Fluorescence with Downstream Damage
A robust experimental design to correlate 6-Carboxy-DCF DA fluorescence with downstream oxidative damage involves a multi-pronged approach. The core principle is to induce oxidative stress in a controlled manner, measure the general ROS levels using 6-Carboxy-DCF DA, and in parallel, quantify specific markers of lipid, protein, and DNA damage from the same or parallel cell populations.
Figure 1: Experimental workflow for correlating general ROS detection with specific downstream oxidative damage markers.
Part 1: Measuring General Oxidative Stress with 6-Carboxy-DCF DA
Detailed Experimental Protocol
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in a multi-well plate (e.g., 96-well plate for plate reader assays, or on coverslips in a 24-well plate for microscopy). Allow cells to adhere and reach the desired confluency.
-
Treat cells with the oxidative stress inducer (e.g., H₂O₂, menadione, or your test compound) at various concentrations and for different time points. Include a vehicle-treated control group.
-
-
Probe Loading:
-
Prepare a stock solution of 6-Carboxy-DCF DA (e.g., 10 mM in DMSO).
-
Dilute the stock solution in pre-warmed serum-free medium or PBS to a final working concentration (typically 5-25 µM).
-
Remove the treatment medium from the cells and wash once with warm PBS.
-
Add the 6-Carboxy-DCF DA working solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Fluorescence Measurement:
-
After incubation, remove the probe solution and wash the cells twice with warm PBS.
-
Add PBS or a suitable imaging buffer to the wells.
-
Measure the fluorescence intensity using a fluorescence plate reader (excitation ~495 nm, emission ~525 nm), a fluorescence microscope, or a flow cytometer.
-
-
Data Analysis:
-
Subtract the background fluorescence from unstained cells.
-
Normalize the fluorescence intensity to cell number (e.g., using a parallel cytotoxicity assay like MTT or by lysing the cells and measuring total protein).
-
Express the results as a fold change relative to the vehicle-treated control.
-
Part 2: Quantifying Downstream Oxidative Damage
Here, we provide detailed protocols for quantifying specific markers of oxidative damage to be run in parallel with the 6-Carboxy-DCF DA assay.
A. Lipid Peroxidation: The TBARS Assay for Malondialdehyde (MDA)
Lipid peroxidation is a primary consequence of oxidative stress, leading to the formation of reactive aldehydes such as malondialdehyde (MDA). The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method to quantify MDA.[1][2][3][4][5]
-
Sample Preparation:
-
After treating the cells as described above, wash them with cold PBS and lyse them in a suitable lysis buffer containing a butylated hydroxytoluene (BHT) to prevent further lipid peroxidation during the assay.
-
Collect the cell lysate and determine the protein concentration.
-
-
TBARS Reaction:
-
To a known amount of protein lysate (e.g., 100-200 µg), add an equal volume of thiobarbituric acid (TBA) reagent (typically containing TBA in an acidic solution).
-
Incubate the mixture at 95°C for 60 minutes to allow the formation of the MDA-TBA adduct.
-
Cool the samples on ice to stop the reaction.
-
-
Measurement:
-
Centrifuge the samples to pellet any precipitate.
-
Transfer the supernatant to a new microplate.
-
Measure the absorbance of the MDA-TBA adduct at 532 nm using a spectrophotometer.
-
-
Data Analysis:
-
Prepare a standard curve using a known concentration of MDA.
-
Calculate the concentration of MDA in the samples from the standard curve and normalize it to the protein concentration.
-
Figure 2: Signaling pathway of lipid peroxidation and the principle of the TBARS assay.
B. Protein Damage: The DNPH Assay for Protein Carbonylation
Protein carbonylation is an irreversible oxidative modification of proteins that serves as a stable marker of oxidative protein damage.[6][7][8][9][10] The most common method for its quantification is the reaction of carbonyl groups with 2,4-dinitrophenylhydrazine (DNPH).
-
Sample Preparation and Derivatization:
-
Prepare cell lysates as described for the TBARS assay.
-
To a known amount of protein, add a solution of DNPH in a strong acid (e.g., HCl).
-
Incubate at room temperature for 1 hour, protected from light, to allow the formation of protein hydrazones.
-
-
Protein Precipitation and Washing:
-
Precipitate the proteins by adding trichloroacetic acid (TCA).
-
Centrifuge to pellet the proteins and discard the supernatant.
-
Wash the protein pellet multiple times with an ethanol/ethyl acetate mixture to remove any unreacted DNPH.
-
-
Solubilization and Measurement:
-
Solubilize the protein pellet in a strong denaturing agent (e.g., guanidine hydrochloride).
-
Measure the absorbance of the protein hydrazones at 375 nm using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the carbonyl content using the molar extinction coefficient of DNPH.
-
Normalize the carbonyl content to the total protein concentration.
-
C. DNA Damage: ELISA for 8-hydroxy-2'-deoxyguanosine (8-oxo-dG)
8-hydroxy-2'-deoxyguanosine (8-oxo-dG) is one of the most common and mutagenic DNA lesions resulting from oxidative stress.[11][12][13][14][15][16] Its levels can be sensitively quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
-
DNA Extraction and Digestion:
-
After cell treatment, harvest the cells and extract genomic DNA using a commercial kit or standard protocols.
-
Digest the purified DNA to single nucleosides using a mixture of nucleases (e.g., nuclease P1 and alkaline phosphatase).
-
-
ELISA Procedure:
-
The assay is typically performed in a 96-well plate pre-coated with an 8-oxo-dG antibody.
-
Add the digested DNA samples and 8-oxo-dG standards to the wells, along with an HRP-conjugated 8-oxo-dG.
-
During incubation, the free 8-oxo-dG in the sample competes with the HRP-conjugated 8-oxo-dG for binding to the antibody on the plate.
-
Wash the plate to remove unbound components.
-
Add a chromogenic substrate for HRP and incubate to develop the color.
-
Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
-
Data Analysis:
-
Generate a standard curve using the 8-oxo-dG standards.
-
Calculate the concentration of 8-oxo-dG in the samples from the standard curve. The signal is inversely proportional to the amount of 8-oxo-dG in the sample.
-
Normalize the 8-oxo-dG levels to the total amount of DNA used in the assay.
-
Comparative Analysis of ROS Probes: Beyond 6-Carboxy-DCF DA
While 6-Carboxy-DCF DA is a useful starting point, a more nuanced understanding of oxidative stress often requires the use of more specific probes. The choice of probe should be guided by the specific scientific question and the suspected nature of the ROS involved.
| Probe | Primary Target ROS | Subcellular Localization | Advantages | Disadvantages |
| 6-Carboxy-DCF DA | General ROS (H₂O₂, •OH, ONOO⁻) | Cytosol | High sensitivity, easy to use. | Lack of specificity, prone to artifacts. |
| MitoSOX™ Red | Mitochondrial Superoxide (O₂⁻) | Mitochondria | Specific for mitochondrial superoxide.[1][12][13][17][18][19][20][21] | Can be oxidized by other species to some extent. |
| CellROX® Green/Orange/Deep Red | General ROS | Nucleus/Mitochondria (Green), Cytoplasm (Orange/Deep Red) | Photostable, can be used in fixed cells (Green).[6][14][17][22][23][24] | Still a general ROS indicator. |
| Amplex® Red | Extracellular Hydrogen Peroxide (H₂O₂) | Extracellular | Highly sensitive and specific for H₂O₂ (in the presence of HRP).[2][10][11][25][26][27] | Requires an exogenous enzyme (HRP), measures extracellular H₂O₂. |
| Dihydroethidium (DHE) | Superoxide (O₂⁻) | Cytosol and Nucleus | Specific for superoxide.[3][17][28][29][30][31] | Can be oxidized to other fluorescent products, requiring HPLC for specific detection. |
Interpreting the Data: Establishing a Meaningful Correlation
After collecting data from the 6-Carboxy-DCF DA assay and the downstream damage assays, the next crucial step is to analyze the correlation.
-
Dose- and Time-Dependence: A strong correlation is supported by a clear dose- and time-dependent increase in both the 6-Carboxy-DCF DA signal and the markers of downstream damage in response to the oxidative stress inducer.
-
Use of Antioxidants: Pre-treatment with a known antioxidant (e.g., N-acetylcysteine) should attenuate both the 6-Carboxy-DCF DA fluorescence and the downstream damage, further strengthening the causal link.
-
Statistical Analysis: Employ appropriate statistical methods (e.g., Pearson or Spearman correlation) to quantify the relationship between the fluorescence intensity and the levels of MDA, protein carbonyls, or 8-oxo-dG.
It is important to acknowledge that a perfect linear correlation is not always expected. Cellular antioxidant defense mechanisms can create a threshold effect, where significant downstream damage only occurs after a certain level of ROS production is reached.
Conclusion: A Multi-faceted Approach to a Complex Phenomenon
Correlating a general ROS indicator like 6-Carboxy-DCF DA with specific downstream oxidative damage is a challenging but essential task for researchers in this field. A simplistic interpretation of the DCF signal is fraught with potential pitfalls. However, by employing a well-controlled, multi-assay approach as outlined in this guide, researchers can build a compelling case for the causal relationship between the initial burst of ROS and the subsequent damage to vital cellular macromolecules. By combining the broad sensitivity of 6-Carboxy-DCF DA with the specificity of assays for lipid peroxidation, protein carbonylation, and DNA damage, and by considering the use of more specific ROS probes, a more accurate and insightful picture of cellular oxidative stress can be achieved. This rigorous approach is fundamental to advancing our understanding of the role of oxidative stress in health and disease and to the development of effective therapeutic strategies.
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Kalyanaraman, B., Darley-Usmar, V., Davies, K. J., Dennery, P. A., Forman, H. J., Grisham, M. B., Mann, G. E., Moore, K., Roberts, L. J., 2nd, & Ischiropoulos, H. (2012). Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations. Free radical biology & medicine, 52(1), 1–6. [Link]
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Xue, X. (2023, July 27). ROS Detection in Adherent Cells via DCFH DA Staining [Video]. YouTube. [Link]
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Gómez-Gómez, C., et al. (2023). In Vivo Toxicity of Silver Nanoparticles in the Marine Rotifer Brachionus plicatilis: Integrating Metabolic Activity and Generation of Reactive Oxygen Species. Nanomaterials, 13(14), 2098. [Link]
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Kalyanaraman, B., et al. (2017). Detection of mitochondria-generated reactive oxygen species in cells using multiple probes and methods: Potentials, pitfalls, and the future. Redox Biology, 12, 991-1001. [Link]
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Cheng, Y., et al. (2018). Challenges and Opportunities for Small-Molecule Fluorescent Probes in Redox Biology Applications. Antioxidants & Redox Signaling, 29(16), 1594-1628. [Link]
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Augusto, O., et al. (2013). Measurement of Superoxide Production and NADPH Oxidase Activity by HPLC Analysis of Dihydroethidium Oxidation. Methods in Molecular Biology, 1028, 119-130. [Link]
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Mukhopadhyay, P., et al. (2007). Simple quantitative detection of mitochondrial superoxide production in live cells. Biochemical and Biophysical Research Communications, 358(1), 203-208. [Link]
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Amplex Red Assay for Measuring Hydrogen Peroxide Production from Caenorhabditis elegans. (2019). Journal of Visualized Experiments, (153). [Link]
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Li, X., et al. (2020). Detection Technologies for Reactive Oxygen Species: Fluorescence and Electrochemical Methods and Their Applications. Biosensors, 10(10), 143. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-Carboxy-DCF DA
As a Senior Application Scientist, I understand that robust and reliable experimental data is intrinsically linked to safe and responsible laboratory practices. This guide provides a detailed protocol for the proper disposal of 6-Carboxy-DCF DA (5-(and-6)-Carboxy-2',7'-dichlorodihydrofluorescein diacetate), a widely used fluorescent probe for detecting reactive oxygen species (ROS). Adherence to these procedures is crucial not only for regulatory compliance but also for ensuring the safety of laboratory personnel and minimizing environmental impact.
This document is structured to provide immediate, actionable information, beginning with an overview of the chemical's properties and hazards, followed by step-by-step disposal protocols for various waste streams, and concluding with decontamination procedures and emergency response.
Understanding 6-Carboxy-DCF DA: Properties and Hazards
6-Carboxy-DCF DA is a chemically reduced, acetylated form of fluorescein.[1][2] It is typically a white to off-white solid, soluble in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1][2] While it is non-fluorescent in its native state, cellular esterases and oxidation convert it into the highly fluorescent 6-carboxy-2',7'-dichlorofluorescein.[2]
According to its Safety Data Sheet (SDS), 6-Carboxy-DCF DA is classified as a skin and eye irritant. Therefore, appropriate personal protective equipment (PPE) is mandatory when handling this compound in any form.
Table 1: Key Properties and Hazards of 6-Carboxy-DCF DA
| Property | Description |
| Appearance | White to off-white solid[1] |
| Solubility | Soluble in DMSO and DMF[1][2] |
| Storage | -20°C, protected from light[2] |
| Primary Hazards | Skin Irritant, Eye Irritant |
| Required PPE | Safety glasses, lab coat, and chemical-resistant gloves |
Disposal Workflow for 6-Carboxy-DCF DA
The proper disposal route for 6-Carboxy-DCF DA depends on its physical state and concentration. The following diagram illustrates the decision-making process for managing waste generated from the use of this compound.
Sources
Mastering the Handling of 6-Carboxy-DCF DA: A Guide to Safety and Operational Excellence
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of cellular analysis, 6-Carboxy-2′,7′-dichlorodihydrofluorescein diacetate (6-Carboxy-DCF DA) stands as a pivotal tool for the detection of reactive oxygen species (ROS). As a Senior Application Scientist, this guide is crafted to move beyond rudimentary instructions, offering you a comprehensive framework for the safe and effective handling of this valuable reagent. Our focus is to instill a deep understanding of the "why" behind each procedural step, ensuring not only your safety but also the integrity of your experimental outcomes.
Understanding the Reagent: A Foundation for Safe Handling
6-Carboxy-DCF DA is a chemically reduced and acetylated form of fluorescein.[1] In its native state, it is a non-fluorescent molecule that can freely permeate living cell membranes. Once inside the cell, intracellular esterases cleave the acetate groups, and the presence of ROS oxidizes the molecule into the highly fluorescent 6-carboxy-2′,7′-dichlorofluorescein (DCF). This process is the cornerstone of its utility as a ROS indicator.[1]
However, the very properties that make 6-Carboxy-DCF DA an effective probe also necessitate careful handling. The compound is typically supplied as a crystalline solid and is soluble in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1] These solvents, particularly DMSO, are known for their ability to penetrate the skin, acting as carriers for dissolved substances. Therefore, understanding the hazards associated with both the dye and its solvent is paramount.
| Chemical Property | Value | Source |
| Molecular Formula | C25H16Cl2O9 | [1] |
| Molecular Weight | 531.30 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility | DMSO, DMF | [1] |
| Storage | -20°C, protected from light and moisture | [1] |
Personal Protective Equipment (PPE): Your First Line of Defense
A culture of safety is non-negotiable in the laboratory. The Occupational Safety and Health Administration (OSHA) mandates that employers provide, and employees use, appropriate PPE to mitigate risks associated with hazardous chemicals.[2][3][4] When handling 6-Carboxy-DCF DA, a multi-layered approach to PPE is essential.
Core PPE Requirements:
-
Eye Protection: Chemical splash goggles are mandatory. They provide a seal around the eyes, offering superior protection from splashes of the dye solution compared to standard safety glasses.
-
Hand Protection: Given that 6-Carboxy-DCF DA is dissolved in solvents like DMSO or DMF, which can facilitate skin absorption, the choice of gloves is critical. Nitrile gloves are recommended for their resistance to a broad range of chemicals, including DMSO.[5] Always double-glove when handling concentrated stock solutions. It is crucial to consult a glove compatibility chart for the specific solvent you are using.[5][6][7][8]
-
Body Protection: A buttoned lab coat should be worn at all times. For tasks with a higher risk of splashing, consider a chemically resistant apron over the lab coat.
-
Respiratory Protection: While typically not required when handling small quantities in a well-ventilated area or a chemical fume hood, a NIOSH-approved respirator may be necessary if there is a risk of inhaling the powder, especially when weighing it out.
Operational Plan: From Receipt to Disposal
A meticulous operational plan minimizes the risk of exposure and ensures the quality of your experimental data.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage.
-
Store the vial at -20°C in a desiccator, protected from light.[1] The diacetate form is susceptible to hydrolysis, and the molecule can be oxidized by light.
Preparation of Stock Solution:
This is a critical step where the risk of exposure to the concentrated powder and solvent is highest.
-
Step 1: Engineering Controls: Perform all work in a certified chemical fume hood to minimize inhalation of the powder and solvent vapors.
-
Step 2: Don PPE: Wear all the prescribed PPE, including double gloves.
-
Step 3: Weighing: Carefully weigh the required amount of 6-Carboxy-DCF DA powder. Avoid creating dust.
-
Step 4: Dissolving: Add the appropriate volume of anhydrous DMSO or DMF to the vial to create a stock solution (typically 10-20 mM). Cap the vial tightly and vortex until the solid is completely dissolved.
-
Step 5: Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in amber or foil-wrapped tubes to protect from light. Store these aliquots at -20°C. Avoid repeated freeze-thaw cycles, which can degrade the compound.[9]
Preparation of Working Solution:
-
Dilute the stock solution to the final working concentration (typically 1-10 µM) in a suitable buffer or cell culture medium immediately before use.
-
The working solution is not stable and should be used promptly.[1]
Spill Management: A Calm and Calculated Response
Accidents can happen, but a well-rehearsed spill response plan can mitigate the consequences.
Minor Spill (less than 10 ml of dilute solution):
-
Alert: Immediately alert others in the vicinity.
-
Isolate: Restrict access to the spill area.
-
PPE: If not already wearing it, don your full PPE.
-
Absorb: Cover the spill with an absorbent material, such as chemical spill pads or vermiculite, working from the outside in to prevent spreading.[10][11][12]
-
Collect: Using forceps or a scoop, carefully collect the absorbent material and place it in a labeled, sealable bag for hazardous waste.[10]
-
Decontaminate: Wipe the spill area with a suitable decontaminating solution (e.g., a mild detergent solution), followed by a rinse with water. For biohazardous spills, a 10% bleach solution can be used, followed by a water rinse to prevent corrosion.[13]
-
Dispose: Dispose of all contaminated materials as hazardous waste.
Major Spill (large volume, concentrated solution, or powder):
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify your supervisor and the institutional safety office.
-
Isolate: Close off the area and post warning signs.
-
Do not attempt to clean it up yourself. Wait for trained emergency response personnel.
Disposal Plan: Responsible Stewardship
Proper disposal of chemical waste is a legal and ethical responsibility.
-
Solid Waste: Unused 6-Carboxy-DCF DA powder should be disposed of as hazardous chemical waste according to your institution's guidelines.
-
Liquid Waste:
-
Concentrated stock solutions in DMSO or DMF must be collected in a designated, labeled hazardous waste container.
-
Dilute working solutions and contaminated culture media should also be collected for hazardous waste disposal. Do not pour this waste down the drain.[14]
-
-
Contaminated Materials: All contaminated items, including gloves, pipette tips, and absorbent materials, must be placed in a designated hazardous waste container.
Conclusion: Fostering a Culture of Safety and Scientific Rigor
The proficient handling of 6-Carboxy-DCF DA is a testament to a researcher's commitment to both personal safety and the generation of reliable data. By internalizing the principles outlined in this guide, you not only protect yourself and your colleagues but also uphold the integrity of your scientific endeavors. This comprehensive approach, grounded in expertise and a proactive safety mindset, is the hallmark of a trusted laboratory professional.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: DMSO. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
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Ansell. (n.d.). Ansell Chemical Resistance Glove Chart. Retrieved from [Link]
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The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]
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ResearchGate. (2012, November 26). The storage of DCF for measurement of ROS? Retrieved from [Link]
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University of Tennessee, Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
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SafetyGloves.co.uk. (2016, July 7). What is the Best Material for Chemical Resistant Gloves? Retrieved from [Link]
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Westlab. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill. Retrieved from [Link]
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Superior Glove. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]
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Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard. Retrieved from [Link]
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SHIELD Scientific. (n.d.). Ultimate Guide to Chemical Resistant Disposable Gloves. Retrieved from [Link]
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Eurogentec. (2021, March 26). Safety Data Sheet. Retrieved from [Link]
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Stony Brook University. (2022, August). Laboratory General Chemical Minor Spill Clean Up Procedures. Retrieved from [Link]
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Administration for Strategic Preparedness and Response (ASPR). (n.d.). OSHA Standards for Biological Laboratories. Retrieved from [Link]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
